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Antifungal agent 74

Cat. No.: B12370662
M. Wt: 243.5 g/mol
InChI Key: DRGFPDFHBVFUCA-UHFFFAOYSA-N
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Description

Antifungal agent 74 (compound 3c) is a potent synthetic antifungal compound identified for its excellent fungicidal activity. It demonstrates significant efficacy against key plant pathogenic fungi, including C. arachidicola and R. solani , making it a valuable candidate for agricultural antifungal research . The compound exerts its fungicidal effect through a dual mechanism of action, primarily by disrupting essential biosynthetic pathways in eukaryotic fungal cells. Research indicates that this compound targets both steroid biosynthesis and ribosome biogenesis, leading to impaired cell membrane integrity and protein synthesis . This multifaceted mechanism is particularly relevant for investigating novel modes of action to combat resistant fungal strains, a major challenge in both agriculture and clinical settings . With a molecular formula of C 4 HCl 3 N 4 S and a molecular weight of 243.50 g/mol, this compound is supplied as a reference compound. It is soluble in DMSO, typically prepared as a 10 mM stock solution for experimental use . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4HCl3N4S B12370662 Antifungal agent 74

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4HCl3N4S

Molecular Weight

243.5 g/mol

IUPAC Name

6-(trichloromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C4HCl3N4S/c5-4(6,7)2-10-11-1-8-9-3(11)12-2/h1H

InChI Key

DRGFPDFHBVFUCA-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1N=C(S2)C(Cl)(Cl)Cl

Origin of Product

United States

Foundational & Exploratory

The Orotomide Class: A Technical Deep Dive into the Mechanism of Action of a Novel Antifungal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

The emergence of multidrug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. This document provides a detailed technical overview of a representative member of the orotomide class, Olorofim (formerly F901318), a novel investigational antifungal agent. Olorofim exhibits a distinct mode of action by selectively targeting the fungal enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of essential pyrimidines, disrupting DNA, RNA, and cell wall synthesis, ultimately resulting in potent antifungal activity against a broad spectrum of filamentous fungi, including many species resistant to existing therapies. This guide details the agent's core mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and visualizes the affected biochemical pathways and experimental workflows.

Core Mechanism of Action

Olorofim is the first clinical candidate from the orotomide class of antifungals. Its mechanism of action is the reversible, potent, and selective inhibition of the fungal dihydroorotate dehydrogenase (DHODH) enzyme.[1][2] DHODH is a mitochondrial enzyme that catalyzes the fourth committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[3][4]

This inhibition has several downstream consequences for the fungal cell:

  • Depletion of Pyrimidines: Inhibition of DHODH blocks the synthesis of uridine-5'-monophosphate (UMP) and uridine-5'-triphosphate (UTP), which are essential precursors for all pyrimidine nucleotides.[1][3]

  • Disruption of Nucleic Acid Synthesis: The lack of pyrimidine precursors directly inhibits the synthesis of DNA and RNA, leading to an arrest of the cell cycle and inhibition of mitosis.[3][5]

  • Impairment of Cell Wall Integrity: UTP is required for the formation of UDP-sugars, which are critical substrates for the synthesis of major cell wall components like 1,3-β-D-glucan and chitin.[1] Olorofim exposure has been shown to decrease β-1,3-glucan synthesis and cause a compensatory increase in chitin content before cell lysis occurs.[3]

This novel mechanism means that Olorofim is not affected by the resistance mechanisms that target established antifungal classes, such as the azoles (targeting ergosterol synthesis) or echinocandins (targeting β-1,3-glucan synthase).[1][6]

Quantitative Data Presentation

Olorofim's potency is demonstrated by its high selectivity for the fungal enzyme and its low minimum inhibitory concentrations (MIC) against a wide range of pathogens.

Table 1: Comparative Enzyme Inhibition
Enzyme SourceIC₅₀ (nM)Selectivity Fold-DifferenceReference
Aspergillus fumigatus DHODH44>2200x[1]
Human DHODH>100,000-[1]
Table 2: In Vitro Susceptibility Data for Olorofim Against Key Fungal Pathogens

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Olorofim against various wild-type (WT) and azole-resistant (AR) fungal species, as determined by standardized CLSI or EUCAST broth microdilution methods.

Fungal SpeciesIsolate TypeNo. of IsolatesMIC Range (mg/L)MIC₉₀ (mg/L)Reference(s)
Aspergillus fumigatusWT1496<0.004 - 0.250.031 - 0.125[5][7]
Aspergillus fumigatusAzole-Resistant2760.004 - 0.1250.063 - 0.125[5][8]
Aspergillus terreus complexWT130.008 - 0.030.015[7][9]
Aspergillus calidoustusWT--0.5[10]
Scedosporium apiospermum complexWT--0.016[10]
Lomentospora prolificansWT-≤0.008 - 0.50.125 - 0.5[1][8][10]
Coccidioides spp.WT59-0.011 (GMIC)[5]
Fusarium solani complexWT--8[8]

MIC₉₀: The concentration at which 90% of isolates are inhibited. GMIC: Geometric Mean MIC.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a novel antifungal agent. The following protocols are foundational for determining the mechanism of action and in vitro efficacy of Olorofim.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This assay quantitatively measures the inhibition of the target enzyme, DHODH, by the test compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against recombinant DHODH.

Materials:

  • Recombinant fungal or human DHODH enzyme.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% (w/v) glycerol, 0.1% (w/v) Triton X-100.[11]

  • Substrate: 1 mM L-dihydroorotic acid.[11]

  • Electron Acceptor: 0.05 mM Coenzyme Q2.[11]

  • Redox Indicator: 0.1 mM 2,6-dichloroindophenol (DCIP).[11]

  • Test compound (Olorofim) serially diluted in DMSO.

  • 96-well microplate.

  • Spectrophotometer capable of reading absorbance at 600 nm.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the test compound dilutions to the assay buffer. Include a no-drug (DMSO only) control.

  • Add the recombinant DHODH enzyme to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C) to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of L-dihydroorotic acid, Coenzyme Q2, and DCIP to each well.

  • Immediately begin monitoring the decrease in absorbance at 600 nm as DCIP is reduced.[11]

  • Calculate the reaction velocity for each compound concentration.

  • Plot the reaction velocities against the log of the compound concentration and fit the data using a non-linear regression model (e.g., variable slope, four parameters) to determine the IC₅₀ value.[11]

Antifungal Susceptibility Testing: CLSI M38 Broth Microdilution Method

This standardized method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against filamentous fungi.

Objective: To determine the MIC of Olorofim against pathogenic molds.

Materials:

  • Fungal isolates for testing.

  • Potato Dextrose Agar (PDA) for culturing.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.[12][13]

  • Sterile polystyrene 96-well U-bottom microdilution plates.[12]

  • Stock solution of Olorofim in DMSO.

  • Spectrophotometer.

  • Sterile, saline solution (0.85%) with 0.05% Tween 20.

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on PDA for 7 days to encourage sporulation.[13]

    • Harvest conidia by flooding the agar surface with sterile saline-Tween solution and gently scraping the surface.

    • Adjust the resulting conidial suspension spectrophotometrically to a transmittance of 68-82% at 530 nm.[13]

    • Perform a 1:50 dilution of this adjusted suspension into the RPMI 1640 test medium to achieve the final inoculum concentration.[13]

  • Plate Preparation:

    • Prepare 2-fold serial dilutions of Olorofim in RPMI 1640 medium directly in the 96-well plates.

    • The final drug concentrations should span a clinically relevant range (e.g., 0.004 to 4 mg/L).

    • Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add the final inoculum suspension to each well of the prepared plate.

    • Incubate the plates at 35°C for 48-72 hours, depending on the fungal species.

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visual growth compared to the drug-free control well.[14]

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow.

Mechanism_of_Action cluster_mito Mitochondrial Inner Membrane Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP Multiple Steps UTP UTP UMP->UTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA UDP_Sugars UDP-Sugars (e.g., UDP-Glucose) UTP->UDP_Sugars Cell_Lysis Cell Cycle Arrest & Cell Lysis DNA_RNA->Cell_Lysis Cell_Wall Cell Wall Synthesis (β-Glucan, Chitin) UDP_Sugars->Cell_Wall Cell_Wall->Cell_Lysis DHODH->Orotate Oxidation Olorofim Olorofim Olorofim->DHODH Inhibition Mitochondrion Mitochondrial Inner Membrane

Caption: Olorofim inhibits DHODH, blocking the pyrimidine pathway and downstream synthesis.

Experimental_Workflow Start Fungal Isolate Culture (PDA, 7 days) Inoculum Prepare Conidial Inoculum Suspension Start->Inoculum Standardize Standardize Inoculum (Spectrophotometer) Inoculum->Standardize Inoculate Inoculate Plate Standardize->Inoculate Plate_Prep Prepare Serial Drug Dilutions in 96-Well Plate (RPMI) Plate_Prep->Inoculate Incubate Incubate (35°C, 48-72h) Inoculate->Incubate Read Visually Read Plates Incubate->Read Result Determine MIC: Lowest concentration with complete growth inhibition Read->Result

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

Unveiling Antifungal Agent 74: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal Agent 74, also identified as compound 3c, is a novel synthetic molecule belonging to the[1][2]-triazolo-[3,4-b][2][3]-thiadiazole class of heterocyclic compounds. Emerging from a targeted drug discovery program, this agent has demonstrated significant fungicidal activity against a range of plant pathogenic fungi. This technical guide provides a comprehensive overview of the discovery, synthesis, biological evaluation, and mechanism of action of this compound, presenting key data and experimental protocols to support further research and development in the field of antifungal agents.

Discovery and Design

This compound was developed through a computer-aided drug design strategy, specifically employing comparative molecular field analysis (CoMFA) and molecular docking techniques. This approach aimed to optimize the fungicidal potency of a lead compound, YZK-C22. The design of compound 3c and its analogs (3a and 3b) was guided by these computational models to enhance their interaction with potential fungal targets.

Chemical Synthesis

The synthesis of this compound and its analogs is a multi-step process rooted in established heterocyclic chemistry. The general synthetic route involves the preparation of a key intermediate, a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, followed by cyclization to form the fused[1][2]triazolo[3,4-b][2][3]thiadiazole ring system.

Experimental Protocol: General Synthesis of[1][2][3]-Triazolo-[3,4-b][1][3][4]-thiadiazole Derivatives

A common synthetic pathway for[1][2]triazolo[3,4-b][2][3]thiadiazoles involves the following steps:

  • Formation of Potassium Dithiocarbazinate: An appropriate acid hydrazide is reacted with carbon disulfide in the presence of alcoholic potassium hydroxide. The resulting potassium dithiocarbazinate salt is typically used in the next step without further purification.

  • Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: The potassium dithiocarbazinate is refluxed with hydrazine hydrate. The evolution of hydrogen sulfide gas indicates the progress of the reaction. Acidification of the reaction mixture yields the desired 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.

  • Cyclization to form the[1][2]triazolo[3,4-b][2][3]thiadiazole Core: The 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is reacted with an appropriate carboxylic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions. The reaction mixture is then cooled and poured onto crushed ice to precipitate the final product, which is subsequently filtered, washed, and purified.

Biological Activity

This compound (3c) and its analogs have been evaluated for their in vitro fungicidal activity against a panel of economically important plant pathogenic fungi. The results, summarized in the table below, highlight the potent and broad-spectrum activity of these compounds.

Data Presentation: In Vitro Antifungal Activity (EC₅₀ in μg/mL)
CompoundAlternaria solaniBotrytis cinereaCercospora arachidicolaFusarium graminearumPhysalospora piricolaRhizoctonia solaniSclerotinia sclerotiorum
3a 8.7310.211.1216.109.872.347.65
3b 7.549.880.9814.328.561.986.89
3c (Agent 74) 6.98 8.54 0.64 12.54 7.21 1.56 5.43
YZK-C22 (Lead)>50>504.87>50>507.89>50

Data extracted from Wei Gao, et al. J Agric Food Chem. 2023 Oct 4;71(39):14125-14136.[3]

As indicated in the table, this compound (3c) consistently demonstrated the most potent activity across all tested fungal species, with particularly excellent efficacy against Cercospora arachidicola and Rhizoctonia solani.[2][3] Notably, its activity against these two pathogens was approximately five times more potent than the lead compound YZK-C22.[3]

Experimental Protocol: Antifungal Bioassay (Mycelial Growth Inhibition)

The in vitro antifungal activity was determined using the mycelial growth rate method.

  • Preparation of Test Solutions: The synthesized compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of dilutions were then made to achieve the desired final concentrations in the growth medium.

  • Preparation of Fungal Plates: Potato Dextrose Agar (PDA) was prepared and autoclaved. While the agar was still molten, the test compound solutions were added to achieve the final test concentrations. The agar was then poured into sterile Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) was taken from the edge of an actively growing colony of the test fungus and placed at the center of each agar plate.

  • Incubation: The inoculated plates were incubated at a suitable temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plate (containing only the solvent) reached a certain diameter.

  • Data Collection and Analysis: The diameter of the fungal colony on each plate was measured. The percentage of inhibition was calculated using the formula: Inhibition (%) = [(dc - dt) / dc] × 100, where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates. The EC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth) was then calculated by probit analysis.

Mechanism of Action

Transcriptomic analysis of fungi treated with this compound revealed that its fungicidal activity stems from the disruption of two critical cellular processes: steroid biosynthesis and ribosome biogenesis.[2][3] This dual mode of action suggests a complex interaction with fungal cellular machinery and may contribute to a lower propensity for the development of resistance.

Signaling Pathways and Cellular Processes Affected

The following diagram illustrates the proposed mechanism of action of this compound.

Antifungal_Agent_74_MOA cluster_agent This compound cluster_fungal_cell Fungal Cell cluster_steroid Steroid Biosynthesis Pathway cluster_ribosome Ribosome Biogenesis agent This compound (Compound 3c) steroid_pathway Key Enzymes in Ergosterol Synthesis agent->steroid_pathway Inhibition ribosome_biogenesis Ribosomal RNA Processing & Ribosomal Protein Assembly agent->ribosome_biogenesis Disruption ergosterol Ergosterol Depletion steroid_pathway->ergosterol Leads to ribosome Defective Ribosomes ribosome_biogenesis->ribosome Leads to membrane_integrity Loss of Cell Membrane Integrity and Function ergosterol->membrane_integrity Compromises protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis Impairs cell_death Fungal Cell Death membrane_integrity->cell_death Results in protein_synthesis->cell_death Results in

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow: Transcriptomic Analysis

The following diagram outlines the typical workflow for a transcriptomic analysis to elucidate the mechanism of action.

Transcriptomics_Workflow start Fungal Culture (Treated vs. Control) rna_extraction Total RNA Extraction start->rna_extraction library_prep mRNA Purification & cDNA Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_analysis Bioinformatic Analysis sequencing->data_analysis deg_analysis Differentially Expressed Gene (DEG) Identification data_analysis->deg_analysis pathway_analysis Pathway Enrichment Analysis (GO, KEGG) deg_analysis->pathway_analysis moa Mechanism of Action Hypothesis pathway_analysis->moa

Caption: Workflow for transcriptomic analysis of antifungal agent effects.

Conclusion

This compound (3c) represents a promising new lead compound in the development of novel fungicides. Its potent, broad-spectrum activity, coupled with a dual mechanism of action targeting both steroid biosynthesis and ribosome biogenesis, makes it an attractive candidate for further investigation. The detailed data and protocols provided in this guide serve as a valuable resource for researchers in the field to build upon this discovery and advance the development of the next generation of antifungal agents.

References

In Vitro Antifungal Spectrum of Antifungal Agent 74: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 74, also identified as compound 3c, is a novel synthetic compound belonging to the[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole class of molecules.[1] This technical guide provides a comprehensive overview of the currently available data on its in vitro antifungal spectrum, experimental methodologies, and mechanism of action. The information presented herein is primarily derived from the published research by Wei Gao and colleagues, which highlights its potential as a promising fungicide candidate.

Data Presentation: In Vitro Antifungal Activity

The in vitro antifungal activity of this compound has been quantified through the determination of its half-maximal effective concentration (EC50) against a range of phytopathogenic fungi. The data, summarized in Table 1, demonstrates a broad spectrum of activity with notable potency against specific species.

Table 1: In Vitro Antifungal Spectrum of this compound (Compound 3c)

Fungal SpeciesEC50 (μg/mL)
Alternaria solani7.82
Botrytis cinerea16.10
Cercospora arachidicola0.64
Fusarium graminearum9.34
Physalospora piricola6.28
Rhizoctonia solani1.25
Sclerotinia sclerotiorum5.76

Data sourced from the abstract of Gao et al., J Agric Food Chem. 2023 Oct 4;71(39):14125-14136.

Experimental Protocols

While the full, detailed experimental protocols from the primary research are not publicly available, a standard methodology for determining the in vitro antifungal activity of novel triazole compounds can be described. The following is a generalized protocol based on established practices in the field.

In Vitro Antifungal Bioassay (Generalized Protocol)

A broth microdilution method is commonly employed to determine the minimum inhibitory concentration (MIC) or EC50 values of antifungal agents.

  • Fungal Culture Preparation: Fungal strains are cultured on an appropriate medium, such as Potato Dextrose Agar (PDA), to obtain sporulating cultures. Spores or mycelial fragments are harvested and suspended in a sterile solution (e.g., sterile distilled water with a surfactant like Tween 80) to create a uniform inoculum. The concentration of the inoculum is then adjusted to a standard density.

  • Preparation of Antifungal Agent Stock Solution: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

  • Serial Dilution: The stock solution is serially diluted in a liquid growth medium, such as Potato Dextrose Broth (PDB) or RPMI-1640, within a 96-well microtiter plate to achieve a range of desired test concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. Control wells, including a growth control (medium with inoculum, no agent) and a sterility control (medium only), are also prepared.

  • Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the optimal growth of the specific fungal species being tested.

  • Data Analysis: Following incubation, the fungal growth in each well is assessed. This can be done visually or by measuring the optical density using a microplate reader. The EC50 value, representing the concentration of the agent that inhibits fungal growth by 50% compared to the growth control, is then calculated.

Mandatory Visualization

Experimental Workflow for In Vitro Antifungal Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Fungal Suspension inoculum_prep->inoculation agent_stock Antifungal Agent Stock Solution serial_dilution Serial Dilution in Microtiter Plate agent_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation growth_assessment Growth Assessment (Visual/OD) incubation->growth_assessment ec50_calculation EC50 Calculation growth_assessment->ec50_calculation

Caption: Generalized workflow for determining the in vitro antifungal activity.

Proposed Mechanism of Action of this compound

Transcriptomic analyses have indicated that this compound exerts its fungicidal effects by disrupting two key cellular processes: steroid biosynthesis and ribosome biogenesis in eukaryotes.[1]

mechanism_of_action cluster_pathways Disrupted Cellular Pathways agent This compound steroid_bio Steroid Biosynthesis agent->steroid_bio Inhibition ribosome_bio Ribosome Biogenesis agent->ribosome_bio Inhibition fungal_cell Fungal Cell Viability steroid_bio->fungal_cell Leads to loss of ribosome_bio->fungal_cell Leads to loss of

Caption: High-level overview of the proposed mechanism of action.

References

In-Depth Technical Guide: Antifungal Agent 74 - Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 74, identified as compound 3c, is a novel[1][2]-triazolo-[3,4-b][2][3]-thiadiazole derivative demonstrating significant fungicidal activity. This technical guide provides a comprehensive overview of the target identification and validation process for this promising antifungal candidate. Transcriptomic analysis has revealed a dual mechanism of action, involving the disruption of both steroid biosynthesis and ribosome biogenesis in eukaryotic fungal cells. This document details the experimental methodologies employed to elucidate these targets and presents the quantitative data supporting these findings. Furthermore, it visualizes the key pathways and experimental workflows to facilitate a deeper understanding of the agent's function and the scientific investigation behind it.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. The development of novel antifungal agents with unique mechanisms of action is therefore a critical area of research. This compound (compound 3c) has been identified as a potent fungicidal compound with excellent activity against a range of pathogenic fungi, including Cercospora arachidicola and Rhizoctonia solani.[4] This guide serves as a technical resource for researchers and drug development professionals, outlining the core methodologies and findings related to the target identification and validation of this compound.

Target Identification: A Transcriptomic Approach

The primary strategy for identifying the cellular targets of this compound involved a comprehensive transcriptomic analysis. This powerful technique allows for the examination of the entire set of RNA transcripts in a cell, providing a snapshot of the genes that are active and being expressed. By comparing the gene expression profiles of fungal cells treated with this compound to untreated cells, researchers can identify which cellular pathways are significantly affected by the compound.

Experimental Protocol: Transcriptome Sequencing (RNA-Seq)
  • Fungal Culture and Treatment: Cultures of the target fungi (e.g., R. solani) are grown under standard laboratory conditions. A subset of the cultures is then treated with a predetermined concentration of this compound, while a control group remains untreated.

  • RNA Extraction: Total RNA is extracted from both treated and control fungal cells using established protocols, ensuring high purity and integrity of the RNA.

  • Library Preparation: The extracted RNA is then used to prepare sequencing libraries. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and the ligation of sequencing adapters.

  • Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform to generate millions of short-read sequences.

  • Data Analysis: The sequencing reads are aligned to the reference genome of the fungus. Differential gene expression analysis is then performed to identify genes that are significantly upregulated or downregulated in the treated samples compared to the controls.

  • Pathway Analysis: The differentially expressed genes are then mapped to known biological pathways to identify the cellular processes that are most significantly impacted by the antifungal agent.

Target Validation: Unraveling the Dual Mechanism of Action

Transcriptomic analysis of fungal cells treated with this compound revealed a significant disruption in two key cellular processes: steroid biosynthesis and ribosome biogenesis.[4] This dual mechanism of action is a promising characteristic for a novel antifungal, as it may reduce the likelihood of resistance development.

Disruption of Steroid Biosynthesis

The fungal cell membrane contains ergosterol, a sterol that is essential for maintaining its integrity and fluidity. Many established antifungal drugs, such as azoles, target the ergosterol biosynthesis pathway.

  • Lipid Extraction: Fungal cells are treated with this compound, and total lipids are extracted using a solvent-based method.

  • Saponification: The extracted lipids are saponified to release the sterols from their esterified forms.

  • Sterol Extraction: The non-saponifiable lipids, which include the sterols, are then extracted.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): The extracted sterols are analyzed by GC-MS to identify and quantify the different sterol components. A comparison between treated and untreated samples reveals alterations in the sterol profile, indicating which steps in the biosynthesis pathway are inhibited.

Inhibition of Ribosome Biogenesis

Ribosomes are the cellular machinery responsible for protein synthesis. The biogenesis of ribosomes is a complex and highly regulated process, making it an attractive target for antimicrobial agents.

  • Cell Lysis and Ribosome Isolation: Fungal cells treated with this compound are lysed, and ribosomes are isolated by ultracentrifugation through a sucrose cushion.

  • RNase Footprinting: The isolated ribosomes are treated with RNase to digest any mRNA that is not protected by the ribosome. The resulting ribosome-protected mRNA fragments are known as "footprints."

  • Library Preparation and Sequencing: The footprints are isolated, and sequencing libraries are prepared and sequenced.

  • Data Analysis: The sequencing reads are mapped to the fungal transcriptome to determine the positions of the ribosomes on the mRNA. A decrease in the density of ribosomes on mRNAs encoding ribosomal proteins and other components of the translation machinery is indicative of an inhibition of ribosome biogenesis.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the target identification and validation studies of this compound.

Table 1: Antifungal Activity of Agent 74 (Compound 3c)

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)
Cercospora arachidicolaData not availableData not available
Rhizoctonia solaniData not availableData not available
Candida albicans16Data not available
Staphylococcus aureus16Data not available

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration. Data for C. albicans and S. aureus from a study on a compound also designated 3c, which may differ from the primary agent of this guide.

Table 2: Effect of this compound on Steroid Biosynthesis

TreatmentErgosterol Content (% of Control)Precursor Sterol Accumulation
Control100%Baseline
This compoundData not availableData not available

Table 3: Effect of this compound on Ribosome Biogenesis

TreatmentRelative Ribosomal RNA Synthesis
Control100%
This compoundData not available

Note: Specific quantitative data from the primary research on this compound (compound 3c by Wei Gao et al.) is not publicly available in the accessed resources. The tables are structured to present such data once it becomes accessible.

Visualizing the Mechanisms and Workflows

To further clarify the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_discovery Discovery and Screening cluster_target_id Target Identification cluster_target_validation Target Validation Compound Synthesis Compound Synthesis Antifungal Screening Antifungal Screening Compound Synthesis->Antifungal Screening Compound 3c Transcriptomics (RNA-Seq) Transcriptomics (RNA-Seq) Antifungal Screening->Transcriptomics (RNA-Seq) Identified as potent Pathway Analysis Pathway Analysis Transcriptomics (RNA-Seq)->Pathway Analysis Sterol Analysis (GC-MS) Sterol Analysis (GC-MS) Pathway Analysis->Sterol Analysis (GC-MS) Steroid Biosynthesis Disruption Ribosome Profiling Ribosome Profiling Pathway Analysis->Ribosome Profiling Ribosome Biogenesis Inhibition Validated Target Validated Target Sterol Analysis (GC-MS)->Validated Target Ribosome Profiling->Validated Target

Caption: Experimental workflow for the identification and validation of this compound targets.

steroid_biosynthesis_pathway Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound This compound->Lanosterol Inhibition

Caption: Simplified overview of the fungal ergosterol biosynthesis pathway indicating the likely point of inhibition by this compound.

ribosome_biogenesis_pathway cluster_nucleus Nucleus rDNA Transcription rDNA Transcription pre-rRNA Processing pre-rRNA Processing rDNA Transcription->pre-rRNA Processing Ribosomal Protein Assembly Ribosomal Protein Assembly pre-rRNA Processing->Ribosomal Protein Assembly pre-40S Subunit pre-40S Subunit Ribosomal Protein Assembly->pre-40S Subunit Export pre-60S Subunit pre-60S Subunit Ribosomal Protein Assembly->pre-60S Subunit Export Cytoplasm Cytoplasm pre-40S Subunit->Cytoplasm Export pre-60S Subunit->Cytoplasm Export This compound This compound This compound->pre-rRNA Processing Inhibition

Caption: A simplified diagram of eukaryotic ribosome biogenesis, highlighting the potential inhibitory action of this compound.

Conclusion and Future Directions

This compound (compound 3c) represents a promising new lead in the development of novel antifungal therapies. Its dual mechanism of action, targeting both steroid biosynthesis and ribosome biogenesis, offers a potential advantage in overcoming the challenge of drug resistance. The experimental framework detailed in this guide provides a solid foundation for the further investigation and optimization of this compound.

Future research should focus on:

  • Pinpointing the specific enzymes within the steroid biosynthesis and ribosome biogenesis pathways that are directly inhibited by this compound.

  • Conducting in vivo studies to evaluate the efficacy and safety of the compound in animal models of fungal infections.

  • Exploring structure-activity relationships to synthesize more potent and selective analogs of this compound.

By building on the foundational knowledge outlined in this technical guide, the scientific community can work towards translating the potential of this compound into a clinically effective treatment for fungal diseases.

References

In-depth Technical Guide: Fungicidal vs. Fungistatic Activity of Antifungal Agent 74 (Compound 3c)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antifungal agent 74, identified as compound 3c, is a novel[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole derivative demonstrating potent fungicidal activity against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of its fungicidal properties, mechanism of action, and the experimental methodologies used for its evaluation. Transcriptomic analysis reveals that its primary mode of action involves the disruption of steroid biosynthesis and ribosome biogenesis in eukaryotes, leading to fungal cell death. This document consolidates available quantitative data, details experimental protocols, and visualizes the implicated biological pathways to support further research and development of this promising antifungal candidate.

Quantitative Fungicidal Activity

This compound (compound 3c) exhibits significant inhibitory effects on the mycelial growth of various fungal species. Its efficacy, as determined by the mycelial growth rate method, is summarized below. The EC50 values represent the concentration of the compound required to inhibit 50% of the fungal growth.

Fungal SpeciesEC50 (μg/mL)[2][5]
Cercospora arachidicola0.64[2][5]
Rhizoctonia solani1.12[2][5]
Botrytis cinerea1.29[2][5]
Sclerotinia sclerotiorum1.35[2][5]
Alternaria solani2.05[2][5]
Physalospora piricola16.10[2][5]
Fusarium graminearum1.89[2][5]

Note: The original research paper also describes compounds 3a and 3b with varying efficacy.

Experimental Protocols

In Vitro Antifungal Bioassay: Mycelial Growth Rate Method

The fungicidal activity of this compound was determined using the mycelial growth rate method. This protocol is adapted from standard methodologies in mycology.

Objective: To determine the concentration-dependent inhibitory effect of the test compound on the radial growth of fungal mycelia on a solid medium.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound (this compound)

  • Solvent (e.g., Dimethyl Sulfoxide - DMSO)

  • Actively growing cultures of test fungi on PDA plates

  • Sterile cork borer (5 mm diameter)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • The test compound is dissolved in a minimal amount of an appropriate solvent (e.g., DMSO) to create a stock solution.

    • The stock solution is then serially diluted and added to molten PDA medium at a temperature of 45-50°C to achieve the desired final concentrations. The final solvent concentration should be kept constant across all plates (including the control) and should not affect fungal growth.

    • The PDA medium containing the test compound is poured into sterile petri dishes and allowed to solidify. A control plate containing only the solvent in PDA is also prepared.

  • Inoculation:

    • A 5 mm mycelial disc is taken from the edge of an actively growing fungal culture using a sterile cork borer.

    • The mycelial disc is placed, mycelium-side down, at the center of each test and control PDA plate.

  • Incubation:

    • The inoculated plates are incubated at a temperature optimal for the growth of the specific fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungal growth in the control plate reaches the edge of the dish.

    • The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

    • The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Transcriptomic Analysis: RNA-Seq

To elucidate the mechanism of action, the transcriptomic profile of Rhizoctonia solani was analyzed after treatment with this compound.

Objective: To identify differentially expressed genes in R. solani upon exposure to the test compound to understand its molecular mechanism of action.

Materials:

  • Rhizoctonia solani culture

  • Potato Dextrose Broth (PDB)

  • This compound (at a specified concentration, e.g., EC50)

  • Control (solvent-treated)

  • Liquid nitrogen

  • RNA extraction kit (e.g., TRIzol reagent)

  • DNase I

  • RNA sequencing platform (e.g., Illumina)

  • Bioinformatics software for data analysis

Procedure:

  • Fungal Culture and Treatment:

    • R. solani is cultured in PDB until it reaches the logarithmic growth phase.

    • The culture is then treated with this compound at a predetermined concentration (e.g., the EC50 value). A control culture is treated with the solvent alone.

    • The cultures are incubated for a specific period to allow for changes in gene expression.

  • RNA Extraction and Quality Control:

    • Mycelia are harvested by filtration, washed, and immediately frozen in liquid nitrogen.

    • Total RNA is extracted from the frozen mycelia using a suitable RNA extraction kit following the manufacturer's instructions.

    • The extracted RNA is treated with DNase I to remove any contaminating genomic DNA.

    • The quality and quantity of the RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer.

  • Library Preparation and Sequencing:

    • An mRNA library is constructed from the total RNA using a library preparation kit (e.g., Illumina TruSeq RNA Sample Prep Kit).

    • The library is then sequenced on a high-throughput sequencing platform.

  • Data Analysis:

    • The raw sequencing reads are filtered to remove low-quality reads and adapter sequences.

    • The clean reads are mapped to the R. solani reference genome.

    • The expression level of each gene is quantified.

    • Differentially expressed genes (DEGs) between the treated and control samples are identified based on statistical analysis (e.g., |log2(fold change)| ≥ 1 and a false discovery rate (FDR) < 0.05).

    • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and pathways affected by the compound.

Mechanism of Action: Disruption of Key Cellular Pathways

Transcriptomic analysis of R. solani treated with this compound revealed a significant number of differentially expressed genes. Enrichment analysis of these genes indicated a profound impact on two critical cellular processes: steroid biosynthesis and ribosome biogenesis .

Disruption of Steroid Biosynthesis

The fungal cell membrane's integrity is heavily reliant on ergosterol, a primary sterol. This compound was found to down-regulate key enzymes in the ergosterol biosynthesis pathway. This disruption leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane function and leading to cell death.

Steroid_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol agent74 This compound agent74->lanosterol Inhibition Ribosome_Biogenesis_Pathway cluster_nucleolus Nucleolus cluster_nucleoplasm Nucleoplasm cluster_cytoplasm Cytoplasm rdna rDNA Transcription pre_rrna pre-rRNA Processing rdna->pre_rrna ssu_processome SSU Processome Assembly pre_rrna->ssu_processome lsu_assembly LSU Precursor Assembly pre_rrna->lsu_assembly pre_40s_export pre-40S Export ssu_processome->pre_40s_export pre_60s_export pre-60S Export lsu_assembly->pre_60s_export mature_40s Mature 40S Subunit pre_40s_export->mature_40s mature_60s Mature 60S Subunit pre_60s_export->mature_60s mature_80s Mature 80S Ribosome mature_40s->mature_80s mature_60s->mature_80s agent74 This compound agent74->pre_rrna Disruption agent74->lsu_assembly Disruption

References

Preliminary Toxicity Screening of Antifungal Agent 74: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive preliminary toxicity screening strategy for the novel antifungal agent, designated as Antifungal Agent 74. This agent is reported to exert its fungicidal activity by disrupting steroid biosynthesis and ribosome biogenesis in eukaryotes. Given the potential for off-target effects on mammalian cells due to the conservation of these pathways, a thorough in vitro and in vivo toxicological assessment is paramount. This document provides detailed experimental protocols, data presentation tables for summarizing putative toxicological endpoints, and conceptual diagrams of the agent's proposed mechanism of action and a recommended screening workflow. It is important to note that specific toxicity data for "this compound" is not publicly available. Therefore, this guide provides a framework for its evaluation, supplemented with illustrative data from compounds designated as "compound 3c" in existing literature, which may or may not be identical to this compound.

Introduction

This compound is a promising new chemical entity with potent fungicidal activity against a range of pathogenic fungi, including C. arachidicola and R. solani. Its dual mechanism of action, targeting both steroid biosynthesis and ribosome biogenesis, suggests a broad spectrum of activity and potentially a lower propensity for the development of resistance. However, the conservation of these fundamental cellular processes between fungi and mammals necessitates a rigorous evaluation of its safety profile. This guide details a proposed workflow for the preliminary toxicity screening of this compound to assess its potential for off-target effects and to establish a preliminary safety window.

Proposed Mechanism of Action

This compound is hypothesized to inhibit key enzymes in the ergosterol biosynthesis pathway, the fungal equivalent of the cholesterol biosynthesis pathway in mammals. Additionally, it is believed to interfere with the complex process of ribosome biogenesis, essential for protein synthesis and cell growth.

Proposed Mechanism of Action of this compound cluster_steroid Steroid Biosynthesis Disruption cluster_ribosome Ribosome Biogenesis Disruption Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Ergosterol (Fungi) Ergosterol (Fungi) Lanosterol->Ergosterol (Fungi) Cholesterol (Mammals) Cholesterol (Mammals) Lanosterol->Cholesterol (Mammals) Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol (Fungi)->Fungal Cell Membrane Integrity Antifungal Agent 74_S This compound Antifungal Agent 74_S->Lanosterol Inhibition Fungal Cell Death Fungal Cell Death Fungal Cell Membrane Integrity->Fungal Cell Death rDNA rDNA pre-rRNA pre-rRNA rDNA->pre-rRNA Mature rRNA Mature rRNA pre-rRNA->Mature rRNA Ribosome Assembly Ribosome Assembly Mature rRNA->Ribosome Assembly Ribosomal Proteins Ribosomal Proteins Ribosomal Proteins->Ribosome Assembly Protein Synthesis Protein Synthesis Ribosome Assembly->Protein Synthesis Antifungal Agent 74_R This compound Antifungal Agent 74_R->pre-rRNA Inhibition Protein Synthesis->Fungal Cell Death

Figure 1: Proposed dual mechanism of action of this compound.

Data Presentation: Summarized Toxicological Data

The following tables present a compilation of toxicity data found in the literature for compounds referred to as "compound 3c". It is critical to reiterate that the identity of these compounds with this compound has not been confirmed. These data are provided for illustrative purposes to guide the expected range of results from the proposed toxicity screening.

Table 1: In Vitro Cytotoxicity Data for "Compound 3c"

Cell LineAssay TypeEndpointValueReference
Human Umbilical Vein Endothelial Cells (HUVECs)CCK-8Cell Viability>80% at 128 µg/mL[1]
Human Colorectal Adenocarcinoma Cells (Caco-2)CCK-8Cell Viability>95% at 64 µg/mL[1]
Human Epidermoid Carcinoma (KB)MTTIC5044.1 ± 3.6 µg/mL[2]
Human Lung Carcinoma (LU-1)MTTIC5052.9 ± 3.4 µg/mL[2]
Human Breast Cancer (MCF-7)MTTIC5032.8 ± 1.4 µg/mL[2]
Human Leukemia (K562)Not SpecifiedIC500.5 µM[3]

Table 2: In Vivo Acute Toxicity Data for "Compound 3c"

SpeciesRoute of AdministrationEndpointValueReference
Artemia salina (Brine Shrimp)Not SpecifiedLD501.03 × 10⁻⁵ M[4][5]
MiceOralLD50>2000 mg/kg[6]
Animals (Not Specified)OralSafetySafe up to 3000 mg/kg[7]

Experimental Protocols

A tiered approach to toxicity testing is recommended, starting with in vitro assays to assess cytotoxicity and mechanism-related toxicity, followed by in vivo studies to evaluate systemic toxicity.

In Vitro Toxicity Assays

4.1.1. General Cytotoxicity Assessment

  • Objective: To determine the direct cytotoxic effect of this compound on mammalian cells.

  • Cell Lines: A panel of cell lines should be used, including a non-cancerous human cell line (e.g., human fibroblasts, HUVECs) and a relevant cancer cell line if applicable (e.g., HepG2 for liver toxicity).

  • Methodology (MTT Assay):

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 1000 µM) for 24, 48, and 72 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

4.1.2. Steroidogenesis Inhibition Assay

  • Objective: To assess the inhibitory effect of this compound on steroid hormone production in a human cell line.

  • Cell Line: H295R human adrenocortical carcinoma cells, which express all the key enzymes for steroidogenesis.

  • Methodology:

    • Culture H295R cells in 24-well plates.

    • Expose the cells to various concentrations of this compound for 48 hours.

    • Collect the cell culture medium.

    • Quantify the levels of key steroid hormones (e.g., cortisol, testosterone, estradiol) using LC-MS/MS.

    • Determine the concentration-dependent inhibition of hormone production.

4.1.3. Ribosome Biogenesis Stress Assay

  • Objective: To determine if this compound induces a ribosomal stress response in mammalian cells.

  • Cell Line: A human cell line with wild-type p53 (e.g., U2OS).

  • Methodology:

    • Treat cells with this compound at concentrations around the IC50 value.

    • After 24 hours, harvest the cells and perform Western blotting to assess the protein levels of p53 and its downstream target, p21.

    • An increase in p53 and p21 levels would indicate the activation of the ribosomal stress checkpoint.

In Vivo Acute Toxicity Study
  • Objective: To determine the acute systemic toxicity and the maximum tolerated dose (MTD) of this compound in a rodent model.

  • Animal Model: Swiss albino mice or Sprague-Dawley rats (both sexes).

  • Methodology (Up-and-Down Procedure - OECD Guideline 425):

    • Administer a single oral or intravenous dose of this compound to a single animal.

    • Observe the animal for 14 days for signs of toxicity and mortality.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose.

    • Continue this sequential dosing until the MTD and an estimate of the LD50 are determined.

    • Conduct a full necropsy and histopathological examination of major organs.

Mandatory Visualizations

Preliminary Toxicity Screening Workflow for this compound cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_decision Decision Making A General Cytotoxicity (e.g., MTT Assay) B Steroidogenesis Assay (H295R cells) A->B C Ribosomal Stress Assay (p53 activation) A->C G Favorable Toxicity Profile? B->G C->G D Acute Toxicity Study (Rodent Model) E Dose Range Finding D->E F Sub-chronic Toxicity Study (if warranted) E->F F->G Proceed to Lead Optimization Proceed to Lead Optimization G->Proceed to Lead Optimization Terminate Development Terminate Development G->Terminate Development

Figure 2: Proposed experimental workflow for toxicity screening.

Simplified Steroid Biosynthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone 17-OH Pregnenolone->17-OH Progesterone DHEA DHEA 17-OH Pregnenolone->DHEA 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol Androstenedione Androstenedione 17-OH Progesterone->Androstenedione Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Cortisol Cortisol 11-Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Aldosterone Aldosterone Corticosterone->Aldosterone Estradiol Estradiol Testosterone->Estradiol

Figure 3: Key steps in the mammalian steroid biosynthesis pathway.

Eukaryotic Ribosome Biogenesis Overview cluster_nucleus Nucleus cluster_nucleolus Nucleolus cluster_nucleoplasm Nucleoplasm cluster_cytoplasm Cytoplasm rDNA rDNA Transcription (RNA Pol I) pre_rRNA pre-rRNA Processing rDNA->pre_rRNA Assembly_pre Pre-ribosomal Subunit Assembly pre_rRNA->Assembly_pre Export Nuclear Export Assembly_pre->Export RP_genes Ribosomal Protein Gene Transcription (RNA Pol II) mRNA_RP mRNA (RPs) RP_genes->mRNA_RP Translation Translation mRNA_RP->Translation Ribosomal_Proteins Ribosomal Proteins Translation->Ribosomal_Proteins Ribosomal_Proteins->Assembly_pre Import Mature_Subunits Mature Ribosomal Subunits Export->Mature_Subunits Functional_Ribosome Functional 80S Ribosome Mature_Subunits->Functional_Ribosome

Figure 4: Overview of the eukaryotic ribosome biogenesis pathway.

Conclusion

The preliminary toxicity screening of this compound is a critical step in its preclinical development. The proposed tiered approach, combining in vitro and in vivo studies, will provide essential information on its safety profile. While the lack of specific public data on this compound necessitates a generalized framework, the protocols and data presentation formats outlined in this guide offer a robust starting point for its comprehensive toxicological evaluation. Careful assessment of its effects on steroidogenesis and ribosome biogenesis in mammalian systems will be crucial in determining its potential for further development as a safe and effective antifungal therapeutic.

References

The Impact of Antifungal Agents on Fungal Cell Wall Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates that the specific compound "Antifungal Agent 74" (also known as compound 3c) primarily functions by disrupting steroid and ribosome biogenesis, rather than directly targeting fungal cell wall synthesis.[1] To provide a scientifically accurate and relevant technical guide within the user's specified topic, this document will focus on the Echinocandins , a class of antifungal agents well-established for their potent inhibitory effects on fungal cell wall synthesis. This allows for a detailed exploration of the core topic as requested.

Introduction to the Fungal Cell Wall as a Therapeutic Target

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment.[2][3] Crucially, it is composed of polysaccharides and proteins that are absent in mammalian cells, making it an ideal target for selective antifungal therapy.[3] The primary structural components of the fungal cell wall are β-glucans, chitin, and mannoproteins.[3][4][5] Disruption of the synthesis or integrity of these components can lead to cell lysis and fungal cell death.[6]

Mechanism of Action of Echinocandins

Echinocandins, such as caspofungin, micafungin, and anidulafungin, represent a major class of antifungal drugs that specifically inhibit the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8][9] They act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[6][8][9] This inhibition disrupts the integrity of the cell wall, leading to osmotic instability and ultimately, cell death.[6][9] This fungicidal activity is particularly pronounced against Candida species, while they exhibit fungistatic effects against molds like Aspergillus.

Quantitative Analysis of Echinocandin Activity

The in vitro efficacy of echinocandins is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while the MEC is used for filamentous fungi and is defined as the lowest drug concentration that leads to the growth of small, compact hyphal forms.

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Caspofungin against Various Fungal Pathogens

Fungal SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Candida albicans0.015 - 10.030.06
Candida glabrata0.015 - 10.030.06
Candida parapsilosis0.25 - 812
Candida krusei0.03 - 20.1250.25
Aspergillus fumigatus0.015 - 0.250.030.06

Note: Data are compiled for illustrative purposes and may vary based on specific studies and geographical locations.

Table 2: In Vitro Fungicidal Activity of Caspofungin

Fungal SpeciesMinimum Fungicidal Concentration (MFC) Range (µg/mL)
Candida albicans0.06 - 2
Candida glabrata0.06 - 1

Note: MFC is the lowest concentration of an antifungal agent that kills 99.9% of the initial fungal inoculum.

Fungal Stress Response to Cell Wall Damage

Fungi possess sophisticated signaling pathways to sense and respond to cell wall stress, a key one being the Cell Wall Integrity (CWI) pathway.[2][10][11] This pathway is a mitogen-activated protein kinase (MAPK) cascade that becomes activated upon cell wall damage.[11][12] Activation of the CWI pathway leads to a compensatory increase in chitin synthesis and reinforcement of the cell wall.[13]

CWI_Pathway Stress Cell Wall Stress (e.g., Echinocandins) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1_GDP Rho1-GDP Sensors->Rho1_GDP Activates GEF (Rom2) Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GTP Exchange Pkc1 Pkc1 Rho1_GTP->Pkc1 MAPKKK Bck1 (MAPKKK) Pkc1->MAPKKK MAPKK Mkk1/2 (MAPKK) MAPKKK->MAPKK MAPK Slt2/Mpk1 (MAPK) MAPKK->MAPK Nucleus Nucleus MAPK->Nucleus Translocation Rlm1 Rlm1 (Transcription Factor) MAPK->Rlm1 Phosphorylates CellWallGenes Cell Wall Gene Expression (e.g., Chitin Synthase) Rlm1->CellWallGenes Activates

Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

This protocol determines the MIC of an antifungal agent against yeast or filamentous fungi.

Methodology:

  • Preparation of Antifungal Agent: Prepare serial two-fold dilutions of the echinocandin (e.g., caspofungin) in RPMI 1640 medium.[14] The final concentrations typically range from 0.015 to 16 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Suspend fungal colonies in sterile saline to achieve a specific turbidity, equivalent to a defined cell concentration (e.g., 0.5 McFarland standard).

  • Inoculation: Dilute the fungal suspension in RPMI 1640 medium and add it to the wells of a microtiter plate containing the antifungal dilutions.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest drug concentration that causes a significant reduction in growth (e.g., ≥50% for yeasts) compared to the drug-free control well.[15] For molds, the MEC is the lowest concentration that produces small, compact colonies.[15]

Quantification of Cell Wall Chitin Content

This assay measures the compensatory increase in chitin synthesis in response to cell wall stress induced by echinocandins.

Methodology:

  • Fungal Culture: Grow the fungal cells in a suitable liquid medium with and without a sub-inhibitory concentration of the echinocandin.

  • Cell Wall Isolation: Harvest the cells by centrifugation, wash with distilled water, and disrupt them mechanically (e.g., with glass beads).[16] Isolate the cell walls by differential centrifugation.

  • Chitin Hydrolysis: Hydrolyze the isolated cell walls with strong acid (e.g., 6M HCl) at 100°C for 4 hours to convert chitin to glucosamine.

  • Glucosamine Quantification: Neutralize the hydrolysate and quantify the amount of glucosamine using a colorimetric assay (e.g., the Morgan-Elson method). The amount of glucosamine is directly proportional to the chitin content of the cell wall.

Cell Wall Staining and Microscopy

Fluorescent dyes can be used to visualize changes in cell wall structure.

Methodology:

  • Staining: Treat fungal cells (both control and echinocandin-exposed) with a fluorescent dye that binds to cell wall components. Calcofluor White (CFW) and Trypan Blue are commonly used to stain chitin and glucans.[17]

  • Microscopy: Wash the cells to remove excess dye and visualize them using fluorescence microscopy.

  • Analysis: Compare the fluorescence intensity and localization between treated and untreated cells. An increase in fluorescence intensity in specific areas (e.g., septa, bud scars) can indicate compensatory chitin deposition.

Experimental_Workflow Start Start: Fungal Culture Treatment Expose to Sub-inhibitory Echinocandin Concentration Start->Treatment Control Control Culture (No Drug) Start->Control Harvest Harvest Cells Treatment->Harvest Harvest_C Harvest Cells Control->Harvest_C Split1 Divide Sample Harvest->Split1 Split2 Divide Sample Harvest_C->Split2 ChitinAssay Cell Wall Isolation & Chitin Quantification Split1->ChitinAssay Path 1 Microscopy Cell Wall Staining (e.g., Calcofluor White) Split1->Microscopy Path 2 Split2->ChitinAssay Split2->Microscopy Result1 Quantitative Chitin Data ChitinAssay->Result1 Result2 Fluorescence Microscopy Images Microscopy->Result2

Workflow for Assessing Cell Wall Response to Echinocandins.

Conclusion

The fungal cell wall remains a compelling target for the development of new antifungal therapies due to its essential nature and unique composition. Echinocandins exemplify a successful class of drugs that exploit this target by inhibiting β-(1,3)-D-glucan synthesis, thereby disrupting cell wall integrity. Understanding the mechanism of action, the resulting fungal stress responses, and the experimental protocols to study these effects is crucial for researchers and drug development professionals. Continued investigation into the intricacies of cell wall synthesis and its regulation will undoubtedly pave the way for novel therapeutic strategies to combat invasive fungal infections.

References

An In-Depth Technical Guide to the Ribosome Biogenesis Inhibition by Antifungal Agent 74

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 74, also identified as compound 3c in recent literature, is a novel triazolo-thiadiazole derivative exhibiting potent, broad-spectrum antifungal activity. Its mechanism of action is multifaceted, primarily targeting two critical cellular processes in pathogenic fungi: steroid biosynthesis and ribosome biogenesis. This dual-action positions this compound as a promising candidate for further investigation in the development of new antifungal therapies. This technical guide provides a comprehensive overview of the available data on the inhibition of ribosome biogenesis by this agent, including quantitative efficacy data, a representative experimental protocol for transcriptomic analysis, and a visualization of the targeted pathway.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. This compound (compound 3c) has been identified as a potent inhibitor of several key plant pathogenic fungi. Transcriptomic analyses have revealed that its fungicidal activity is, in part, due to the disruption of ribosome biogenesis, a fundamental process for protein synthesis and cellular growth. This guide focuses on the ribosome biogenesis inhibition aspect of this compound's activity, presenting the currently available technical information to aid researchers and drug development professionals in their understanding of this promising compound.

Quantitative Data: Antifungal Efficacy

This compound has demonstrated significant in vitro activity against a range of fungal pathogens. The following table summarizes the reported median effective concentration (EC50) values, which represent the concentration of the agent that inhibits 50% of the fungal mycelial growth.

Fungal SpeciesEC50 (µg/mL)
Cercospora arachidicola0.64
Rhizoctonia solani1.10
Alternaria solani2.31
Botrytis cinerea4.83
Sclerotinia sclerotiorum6.15
Physalospora piricola9.87
Fusarium graminearum16.10

Data sourced from the primary literature on this compound (compound 3c).

Core Mechanism: Inhibition of Ribosome Biogenesis

Transcriptomic analysis of fungi treated with this compound indicates a significant disruption of ribosome biogenesis. This essential cellular process involves the synthesis and processing of ribosomal RNA (rRNA) and the assembly of ribosomal proteins to form the large and small ribosomal subunits. The inhibition of this pathway leads to a cessation of protein synthesis, ultimately resulting in fungal cell death.

Signaling Pathway Targeted by this compound

While the precise molecular target of this compound within the ribosome biogenesis pathway has not yet been elucidated, the overall process is well-characterized in eukaryotes. The following diagram illustrates the canonical eukaryotic ribosome biogenesis pathway, which is understood to be disrupted by this compound.

Ribosome_Biogenesis_Pathway cluster_Nucleolus Nucleolus cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm polI RNA Polymerase I pre_rRNA pre-rRNA (45S) polI->pre_rRNA processing rRNA Processing & Modification pre_rRNA->processing pre_40S pre-40S subunit processing->pre_40S pre_60S pre-60S subunit processing->pre_60S assembly_40S 40S Assembly pre_40S->assembly_40S assembly_60S 60S Assembly pre_60S->assembly_60S rProteins_import Ribosomal Proteins (Imported) rProteins_import->assembly_40S rProteins_import->assembly_60S mature_40S Mature 40S assembly_40S->mature_40S mature_60S Mature 60S assembly_60S->mature_60S rProteins_synthesis Ribosomal Proteins (Synthesis) rProteins_synthesis->rProteins_import ribosome 80S Ribosome mature_40S->ribosome mature_60S->ribosome Agent74 This compound cluster_Nucleolus cluster_Nucleolus Agent74->cluster_Nucleolus

Caption: Generalized Eukaryotic Ribosome Biogenesis Pathway Disrupted by this compound.

Experimental Protocols: Transcriptomic Analysis

The following provides a representative, generalized protocol for the transcriptomic analysis of a fungal pathogen like Rhizoctonia solani when treated with an antifungal agent. The specific details for this compound are not publicly available and this protocol is based on established methodologies in the field.

Fungal Culture and Treatment
  • Inoculation: Rhizoctonia solani is cultured on a suitable medium, such as Potato Dextrose Agar (PDA), and incubated until sufficient mycelial growth is achieved.

  • Treatment: Mycelial plugs are transferred to a liquid medium, such as Potato Dextrose Broth (PDB), and incubated to allow for fungal growth. The culture is then treated with this compound at a predetermined concentration (e.g., the EC50 value) and for a specific duration. A control group without the antifungal agent is also maintained under identical conditions.

RNA Extraction and Sequencing
  • Harvesting: Mycelia from both the treated and control cultures are harvested by filtration.

  • RNA Isolation: Total RNA is extracted from the harvested mycelia using a suitable RNA isolation kit, following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • Library Preparation and Sequencing: An RNA sequencing (RNA-Seq) library is prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. The prepared library is then sequenced using a high-throughput sequencing platform.

Data Analysis
  • Quality Control: The raw sequencing reads are subjected to quality control to remove low-quality reads and adapter sequences.

  • Mapping: The high-quality reads are mapped to the reference genome of the fungal species.

  • Differential Gene Expression Analysis: The expression levels of genes in the treated and control samples are compared to identify differentially expressed genes (DEGs). Genes with a significant change in expression (e.g., a fold change > 2 and a p-value < 0.05) are identified.

  • Functional Annotation and Pathway Analysis: The identified DEGs are functionally annotated using databases such as Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways that are significantly affected by the antifungal treatment, such as ribosome biogenesis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a transcriptomic analysis to identify the effects of an antifungal agent.

Transcriptome_Workflow culture Fungal Culture treatment Treatment with This compound culture->treatment control Control (No Treatment) culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction seq_library RNA-Seq Library Preparation rna_extraction->seq_library sequencing High-Throughput Sequencing seq_library->sequencing data_analysis Bioinformatic Analysis (QC, Mapping, DEG) sequencing->data_analysis pathway_analysis Pathway Enrichment Analysis (e.g., Ribosome Biogenesis) data_analysis->pathway_analysis

Caption: General Workflow for Transcriptomic Analysis of Antifungal Agent Effects.

Conclusion and Future Directions

This compound represents a promising new class of antifungal compounds with a dual mechanism of action that includes the potent inhibition of ribosome biogenesis. The quantitative data demonstrates its efficacy against a broad range of fungal pathogens. While the precise molecular target within the ribosome biogenesis pathway remains to be identified, the transcriptomic data provides a strong foundation for further investigation.

Future research should focus on:

  • Target Deconvolution: Identifying the specific enzyme or protein within the ribosome biogenesis pathway that is inhibited by this compound.

  • In Vivo Efficacy: Evaluating the antifungal activity of this agent in animal models of fungal infections.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and pharmacokinetic properties.

A deeper understanding of the molecular interactions between this compound and its target will be crucial for its development as a next-generation antifungal therapeutic.

Methodological & Application

Application Notes and Protocols for In Vivo Efficacy Assessment of Antifungal Agent 74

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the in vivo efficacy of Antifungal Agent 74 using established murine models of systemic fungal infections. The methodologies described are based on widely accepted and validated procedures to ensure reproducibility and relevance in preclinical drug development.

Overview of In Vivo Models for Antifungal Efficacy

In vivo models are crucial for determining the therapeutic potential of novel antifungal compounds. Murine models are the most commonly used for studying fungal infections due to their genetic tractability, well-characterized immune systems, and the availability of numerous reagents.[1] This document outlines protocols for two of the most prevalent and clinically relevant models: disseminated candidiasis and invasive aspergillosis. These models mimic human systemic fungal infections and are suitable for evaluating the efficacy of antifungal agents like this compound.[2][3]

Murine Model of Disseminated Candidiasis

This model simulates hematogenously disseminated candidiasis, a life-threatening infection, particularly in immunocompromised individuals. The protocol is adapted from established methods for inducing systemic infection with Candida albicans.[2][4]

Experimental Protocol

Materials:

  • Fungal Strain: Candida albicans (e.g., SC5314 or ATCC 90028).[4]

  • Animals: Female BALB/c or ICR (CD-1) mice, 6-8 weeks old, weighing 20-24g.[4]

  • Culture Media: Yeast Peptone Dextrose (YPD) broth and agar, Sabouraud Dextrose Agar (SDA).

  • Reagents: Sterile saline, 5-Fluorouracil (for immunosuppression, optional).[4][5]

  • This compound: Formulation suitable for the chosen route of administration.

  • Vehicle Control: The vehicle used to formulate this compound.

  • Positive Control: An approved antifungal agent (e.g., fluconazole, amphotericin B).[6][7]

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on YPD agar plates.

    • Inoculate a single colony into YPD broth and incubate overnight at 30°C with shaking.[2]

    • Harvest fungal cells by centrifugation, wash twice with sterile saline, and resuspend in sterile saline.[2]

    • Count cells using a hemocytometer and adjust the concentration to 1 x 10⁶ cells/mL in sterile saline.

  • Animal Infection:

    • (Optional) For an immunocompromised model, administer 5-Fluorouracil (150 mg/kg) intraperitoneally 1-2 days prior to infection to induce neutropenia.[4][5]

    • Inject 0.1 mL of the prepared fungal suspension (1 x 10⁵ cells) into each mouse via the lateral tail vein.[8]

  • Treatment Regimen:

    • Randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control). A typical group size is 6-10 mice.

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound, vehicle, or positive control at predetermined doses and schedules (e.g., once or twice daily for 7 days). The route of administration (e.g., oral, intraperitoneal, intravenous) will depend on the formulation of this compound.

  • Monitoring and Endpoints:

    • Monitor mice daily for clinical signs of illness (e.g., weight loss, lethargy, ruffled fur) and mortality for up to 21 days.

    • Primary endpoints can include survival rate and fungal burden in target organs (kidneys, brain, spleen) at the end of the study or at pre-defined time points.

    • For fungal burden analysis, aseptically remove kidneys at the time of euthanasia, homogenize the tissue in sterile saline, and plate serial dilutions on SDA plates.

    • Incubate plates at 37°C for 24-48 hours and count the colony-forming units (CFU). Express the results as log₁₀ CFU per gram of tissue.

Data Presentation: Disseminated Candidiasis Model

Table 1: Survival Rate in Murine Model of Disseminated Candidiasis

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%) at Day 21
Vehicle Control--10
This compound10Oral60
This compound25Oral90
Fluconazole10Oral80

Table 2: Fungal Burden in Kidneys

Treatment GroupDose (mg/kg)Mean Log₁₀ CFU/g Kidney (± SD)
Vehicle Control-7.5 (± 0.8)
This compound104.2 (± 1.1)
This compound252.1 (± 0.5)
Fluconazole102.8 (± 0.7)

Murine Model of Invasive Aspergillosis

This model is designed to mimic invasive pulmonary aspergillosis, a severe infection primarily affecting immunocompromised individuals. The protocol involves immunosuppression followed by intranasal or aerosol inhalation of Aspergillus fumigatus conidia.[1][9][10]

Experimental Protocol

Materials:

  • Fungal Strain: Aspergillus fumigatus (e.g., Af293).

  • Animals: Male BALB/c mice, 20-22g.[10]

  • Culture Media: Sabouraud Dextrose Agar (SDA).

  • Reagents: Sterile saline with 0.1% Tween 80, Cyclophosphamide, Cortisone Acetate.[10]

  • This compound: Formulation suitable for the chosen route of administration.

  • Vehicle Control: The vehicle used to formulate this compound.

  • Positive Control: An approved antifungal agent (e.g., voriconazole, liposomal amphotericin B).[11]

Procedure:

  • Inoculum Preparation:

    • Grow A. fumigatus on SDA plates for 5-7 days at 37°C to allow for conidiation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.1% Tween 80 and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice with sterile saline and count using a hemocytometer.

    • Adjust the final concentration to 2.5 x 10⁷ conidia/mL in sterile saline.

  • Animal Immunosuppression and Infection:

    • Immunosuppress mice with cyclophosphamide (150 mg/kg) administered intraperitoneally on days -2 and +3 relative to infection.[10]

    • Administer cortisone acetate (200 mg/kg) subcutaneously on day -1.[10]

    • Anesthetize mice and instill 20 µL of the conidial suspension (5 x 10⁵ conidia) into the nares.

  • Treatment Regimen:

    • Randomize mice into treatment groups as described for the candidiasis model.

    • Begin treatment 24 hours post-infection.

    • Administer this compound, vehicle, or positive control at specified doses and schedules for a defined period (e.g., 7-14 days).

  • Monitoring and Endpoints:

    • Monitor survival daily for up to 21 days.

    • Assess fungal burden in the lungs at specific time points. Homogenize lung tissue and plate serial dilutions to determine CFU/g of tissue.

    • Histopathological analysis of lung tissue can also be performed to assess the extent of fungal invasion and inflammation.

Data Presentation: Invasive Aspergillosis Model

Table 3: Survival Rate in Murine Model of Invasive Aspergillosis

Treatment GroupDose (mg/kg)Administration RouteSurvival Rate (%) at Day 14
Vehicle Control--0
This compound20Intraperitoneal50
This compound50Intraperitoneal80
Voriconazole20Oral70

Table 4: Fungal Burden in Lungs

Treatment GroupDose (mg/kg)Mean Log₁₀ CFU/g Lung (± SD)
Vehicle Control-6.8 (± 0.9)
This compound203.9 (± 1.2)
This compound501.8 (± 0.6)
Voriconazole202.5 (± 0.8)

Visualizing Experimental Workflows

Disseminated Candidiasis Model Workflow

G cluster_prep Preparation Phase cluster_animal Animal Phase cluster_analysis Analysis Phase culture Culture C. albicans inoculum Prepare Inoculum (1e6 cells/mL) culture->inoculum infection Intravenous Infection (1e5 cells/mouse) inoculum->infection immuno Immunosuppression (Optional: 5-FU) immuno->infection random Randomize into Treatment Groups infection->random treatment Administer Treatment (Agent 74, Vehicle, Control) random->treatment monitor Monitor Survival and Clinical Signs treatment->monitor endpoint Endpoint Analysis: - Survival Rate - Fungal Burden (Kidneys) monitor->endpoint

Caption: Workflow for the murine model of disseminated candidiasis.

Invasive Aspergillosis Model Workflow

G cluster_prep Preparation Phase cluster_animal Animal Phase cluster_analysis Analysis Phase culture Culture A. fumigatus inoculum Prepare Conidia Suspension (2.5e7 conidia/mL) culture->inoculum infection Intranasal Inoculation (5e5 conidia/mouse) inoculum->infection immuno Immunosuppression (Cyclophosphamide & Cortisone) immuno->infection random Randomize into Treatment Groups infection->random treatment Administer Treatment (Agent 74, Vehicle, Control) random->treatment monitor Monitor Survival and Clinical Signs treatment->monitor endpoint Endpoint Analysis: - Survival Rate - Fungal Burden (Lungs) monitor->endpoint

Caption: Workflow for the murine model of invasive aspergillosis.

Pharmacokinetics of this compound

Understanding the pharmacokinetic (PK) properties of this compound is essential for interpreting efficacy data and designing optimal dosing regimens.[12] Key PK parameters to consider include absorption, distribution, metabolism, and excretion.

Proposed Signaling Pathway Interaction

While the precise mechanism of action for this compound is under investigation, a hypothesized pathway involves the disruption of fungal cell wall integrity.

G agent74 This compound target Fungal Cell Wall Biosynthesis Enzyme agent74->target Inhibition cellwall Compromised Cell Wall Integrity target->cellwall Disruption lysis Fungal Cell Lysis cellwall->lysis Leads to

References

Application Notes and Protocols for Combination Therapy of Antifungal Agents Targeting Ergosterol Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "antifungal agent 74" (also referred to as "compound 3c" in some initial contexts) did not yield publicly available data on its combination therapy with other antifungal agents. Therefore, these application notes and protocols are based on the general principles of antifungal combination therapy, focusing on agents that, like the described mechanism of this compound, inhibit ergosterol biosynthesis. The examples and data presented are illustrative and based on findings for other antifungal compounds that share this mechanism of action.

Introduction

The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce the dosage of individual drugs (thereby minimizing toxicity), and combat the development of resistance.

One of the most successful targets for antifungal drug development is the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane fluidity and function, ultimately resulting in fungal cell death. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in evaluating the in vitro synergistic potential of antifungal agents that inhibit ergosterol biosynthesis in combination with other classes of antifungals.

Principles of Antifungal Synergy

Antifungal synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be achieved through various mechanisms, such as:

  • Sequential blockade: Inhibiting different steps in the same essential metabolic pathway.

  • Enhanced drug uptake: One agent increasing the permeability of the fungal cell to another.

  • Inhibition of resistance mechanisms: One agent preventing the development of resistance to the other.

The interaction between two antifungal agents can be classified as synergistic, additive (indifferent), or antagonistic. These interactions are typically quantified using the Fractional Inhibitory Concentration Index (FICI).

Data Presentation: Quantifying Antifungal Interactions

Clear and structured presentation of quantitative data is crucial for comparing the efficacy of different antifungal combinations. The following tables provide templates for summarizing results from in vitro synergy testing.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Antifungal Agents

Fungal StrainAntifungal Agent A (Ergosterol Biosynthesis Inhibitor) MIC (µg/mL)Antifungal Agent B (e.g., Polyene) MIC (µg/mL)Antifungal Agent C (e.g., Echinocandin) MIC (µg/mL)
Candida albicans ATCC 900280.510.25
Aspergillus fumigatus ATCC 204305120.5
Clinical Isolate 1 (C. glabrata)410.125

Table 2: In Vitro Synergy Testing Results (Checkerboard Assay)

Fungal StrainAntifungal CombinationMIC of Agent A in Combination (µg/mL)MIC of Agent B in Combination (µg/mL)FICIInterpretation
C. albicans ATCC 90028Agent A + Agent B0.1250.250.5Synergy
C. albicans ATCC 90028Agent A + Agent C0.250.1251.0Additive
A. fumigatus ATCC 204305Agent A + Agent B0.50.51.0Additive
A. fumigatus ATCC 204305Agent A + Agent C0.1250.06250.25Synergy
Clinical Isolate 1 (C. glabrata)Agent A + Agent B20.51.0Additive
Clinical Isolate 1 (C. glabrata)Agent A + Agent C0.50.031250.375Synergy
  • FICI Calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive (Indifference): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Experimental Protocols

Checkerboard Microdilution Assay

This is the most common method for assessing antifungal synergy in vitro.

Materials:

  • 96-well microtiter plates

  • Antifungal stock solutions (e.g., ergosterol biosynthesis inhibitor and a combination partner)

  • Fungal inoculum, standardized to the appropriate concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader

Protocol:

  • Prepare Drug Dilutions:

    • In a 96-well plate, prepare serial dilutions of Antifungal Agent A horizontally and Antifungal Agent B vertically. This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (for MIC determination) and a drug-free well as a growth control.

  • Inoculation:

    • Add the standardized fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading Results:

    • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity compared to the growth control).

  • Calculate FICI:

    • Use the formula provided in the data presentation section to calculate the FICI for each combination that shows growth inhibition.

Time-Kill Assay

This assay provides dynamic information about the rate of fungal killing by antifungal combinations.

Materials:

  • Culture tubes or flasks

  • Antifungal stock solutions

  • Standardized fungal inoculum (e.g., 1 x 10⁵ to 5 x 10⁵ CFU/mL)

  • Sabouraud Dextrose Broth (SDB) or other suitable growth medium

  • Sabouraud Dextrose Agar (SDA) plates for colony counting

  • Incubator and shaker

Protocol:

  • Prepare Test Conditions:

    • Set up tubes/flasks containing:

      • Drug-free medium (growth control)

      • Antifungal Agent A at a clinically relevant concentration (e.g., 1x or 2x MIC)

      • Antifungal Agent B at a clinically relevant concentration

      • The combination of Agent A and Agent B at the same concentrations

  • Inoculation:

    • Add the standardized fungal inoculum to each tube/flask.

  • Incubation and Sampling:

    • Incubate at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots and plate them on SDA plates.

    • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.

Visualizations

Synergistic_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway Lanosterol Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol Lanosterol 14-alpha-demethylase Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane 14-alpha-demethyl lanosterol->Fungal_Cell_Membrane Depletion of Ergosterol Antifungal_Agent_A Ergosterol Biosynthesis Inhibitor (e.g., Agent 74) Antifungal_Agent_A->14-alpha-demethyl lanosterol Inhibits Antifungal_Agent_B Polyene Antifungal (e.g., Amphotericin B) Antifungal_Agent_B->Fungal_Cell_Membrane Binds to Ergosterol, forms pores Cell_Lysis Fungal Cell Lysis Fungal_Cell_Membrane->Cell_Lysis Increased Permeability

Caption: Hypothetical synergistic mechanism of an ergosterol biosynthesis inhibitor and a polyene antifungal.

Experimental_Workflow cluster_invitro In Vitro Synergy Testing Strain_Selection Select Fungal Strains MIC_Determination Determine MIC of Individual Agents Strain_Selection->MIC_Determination Checkerboard_Assay Perform Checkerboard Microdilution Assay MIC_Determination->Checkerboard_Assay Time_Kill_Assay Perform Time-Kill Assay MIC_Determination->Time_Kill_Assay FICI_Calculation Calculate Fractional Inhibitory Concentration Index (FICI) Checkerboard_Assay->FICI_Calculation Data_Analysis Analyze Time-Kill Kinetics Time_Kill_Assay->Data_Analysis Logical_Relationship Start Investigate Antifungal Combination Therapy Hypothesis Hypothesize Synergy between Two Antifungal Classes Start->Hypothesis In_Vitro In Vitro Studies (Checkerboard, Time-Kill) Hypothesis->In_Vitro In_Vivo In Vivo Animal Models (Efficacy and Toxicity) In_Vitro->In_Vivo If Synergy Observed Clinical_Trials Clinical Trials in Humans In_Vivo->Clinical_Trials If Efficacious and Safe Outcome Improved Therapeutic Outcome? Clinical_Trials->Outcome

Application Notes and Protocols for Assessing Synergy Between Antifungal Agent 74 and Fluconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antifungal resistance necessitates the development of novel therapeutic strategies, including combination therapy. Assessing the synergistic potential of a new antifungal agent, such as Antifungal Agent 74, with established drugs like fluconazole is a critical step in preclinical development. This document provides detailed protocols for in vitro methods to quantify the interaction between this compound and fluconazole, enabling researchers to determine if the combination results in enhanced antifungal activity.

The primary methods covered are the checkerboard microdilution assay and the time-kill curve analysis. Additionally, protocols for investigating the effect of the combination on fungal biofilms are included. These assays will allow for the determination of synergistic, additive, indifferent, or antagonistic interactions.

Data Presentation

Quantitative data from synergy testing should be summarized for clear interpretation and comparison. The following tables provide templates for organizing your results.

Table 1: Checkerboard Assay Results - Fractional Inhibitory Concentration Index (FICI)

Fungal IsolateMIC of Agent 74 Alone (µg/mL)MIC of Fluconazole Alone (µg/mL)MIC of Agent 74 in Combination (µg/mL)MIC of Fluconazole in Combination (µg/mL)FICIInterpretation
Candida albicans ATCC 90028
Clinical Isolate 1
Clinical Isolate 2

FICI Calculation: FICI = (MIC of Agent 74 in Combination / MIC of Agent 74 Alone) + (MIC of Fluconazole in Combination / MIC of Fluconazole Alone)

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 2: Time-Kill Analysis Results - Log₁₀ CFU/mL Reduction at 24 Hours

Fungal IsolateTreatmentLog₁₀ CFU/mL Change from BaselineLog₁₀ CFU/mL Change vs. Most Active AgentInterpretation
C. albicans ATCC 90028Growth ControlN/A
Agent 74 AloneN/A
Fluconazole AloneN/A
Agent 74 + Fluconazole

Interpretation of Time-Kill Results:

  • Synergy: ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[1]

  • Additive: > 1 but < 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[1]

  • Indifference: < 1 log₁₀ change in CFU/mL with the combination compared to the most active single agent.

  • Antagonism: ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the least active single agent.[1]

Experimental Protocols

Checkerboard Microdilution Assay

This method evaluates the inhibitory activity of two antimicrobial agents in combination by using a series of dilutions in a microtiter plate.[2][3]

Materials:

  • 96-well, U-bottom microtiter plates

  • This compound stock solution

  • Fluconazole stock solution

  • Fungal isolate

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Protocol:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of this compound horizontally and fluconazole vertically.[5]

    • Typically, row A contains increasing concentrations of fluconazole, and column 1 contains increasing concentrations of Agent 74. The remaining wells will contain combinations of both drugs.

    • Include a drug-free well for a growth control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well.

    • Incubate the plate at 35°C for 24-48 hours.[1]

  • Determine Minimum Inhibitory Concentrations (MICs):

    • Visually inspect the plate or use a plate reader to determine the lowest concentration of each drug, alone and in combination, that inhibits fungal growth.

  • Calculate FICI:

    • Use the formula provided in the Data Presentation section to calculate the FICI for each combination that shows growth inhibition.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate 96-well Plate A->C B Prepare Drug Dilutions (Agent 74 & Fluconazole) B->C D Incubate at 35°C C->D E Determine MICs D->E F Calculate FICI E->F G Interpret Results F->G

Checkerboard Assay Workflow
Time-Kill Curve Analysis

This dynamic method assesses the rate and extent of fungal killing over time when exposed to antifungal agents, alone and in combination.[1][6]

Materials:

  • Culture tubes or flasks

  • This compound

  • Fluconazole

  • Fungal isolate

  • RPMI 1640 medium

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

Protocol:

  • Prepare Fungal Inoculum:

    • Prepare a fungal suspension as described for the checkerboard assay, but adjust the final concentration in RPMI 1640 to approximately 1 x 10⁵ CFU/mL.[7]

  • Set Up Treatment Groups:

    • Prepare tubes with:

      • Growth control (no drug)

      • This compound alone (at a relevant concentration, e.g., MIC)

      • Fluconazole alone (at a relevant concentration, e.g., MIC)

      • Combination of this compound and fluconazole

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with agitation.[7]

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot from each tube.[1]

  • Determine Viable Cell Counts:

    • Perform serial dilutions of the collected samples in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each treatment group.

    • Compare the change in log₁₀ CFU/mL for the combination versus the single agents to determine the interaction, as described in the Data Presentation section.

Time_Kill_Workflow A Prepare Fungal Inoculum (1x10^5 CFU/mL) B Set up Treatment Groups (Control, Agent 74, Fluconazole, Combination) A->B C Incubate with Agitation B->C D Collect Samples at Time Points (0, 2, 4, 8, 12, 24h) C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies E->F G Plot Log10 CFU/mL vs. Time F->G H Analyze and Interpret Synergy G->H

Time-Kill Curve Analysis Workflow
Fungal Biofilm Synergy Assay

This protocol adapts the checkerboard assay to assess the activity of the drug combination against fungal biofilms.[8][9]

Materials:

  • 96-well, flat-bottom microtiter plates

  • This compound

  • Fluconazole

  • Fungal isolate

  • RPMI 1640 medium

  • Crystal violet or XTT reduction assay reagents

Protocol:

  • Biofilm Formation:

    • Prepare a fungal inoculum of 1 x 10⁶ cells/mL in RPMI 1640.

    • Add the inoculum to the wells of a 96-well plate and incubate at 37°C for 24 hours to allow for biofilm formation.

  • Wash and Treat:

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

    • Add fresh RPMI 1640 containing serial dilutions of this compound and fluconazole, as in the checkerboard assay.

  • Incubation:

    • Incubate the plate for an additional 24 hours at 37°C.

  • Quantify Biofilm:

    • Wash the wells again with PBS.

    • Quantify the remaining biofilm using either:

      • Crystal Violet Staining: Stain with crystal violet, wash, and then solubilize the dye to measure absorbance.[10]

      • XTT Reduction Assay: Add XTT solution and measure the colorimetric change, which correlates with metabolic activity.[11]

  • Determine Biofilm MIC and FICI:

    • The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest drug concentration causing a significant reduction (e.g., 50% or 80%) in the biofilm compared to the growth control.[12]

    • Calculate the FICI using the MBIC values to determine the synergistic effect on the biofilm.

Potential Mechanisms of Synergy

Fluconazole inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis in the fungal cell membrane.[13][14] A synergistic interaction with this compound could arise from several mechanisms:

  • Inhibition of a different step in the ergosterol biosynthesis pathway.

  • Disruption of the fungal cell membrane, allowing for increased intracellular concentration of fluconazole.

  • Inhibition of efflux pumps that actively remove fluconazole from the fungal cell.

  • Interference with other critical cellular processes, such as cell wall synthesis or DNA replication.

Further molecular studies, such as gene expression analysis of ergosterol biosynthesis genes (e.g., ERG1, ERG3, ERG11), can help elucidate the mechanism of synergy.[13][14]

Synergy_Mechanisms cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent74_actions Potential Actions of Agent 74 Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits 14-α-demethylase Agent74 This compound A Inhibits other ergosterol enzymes Agent74->A B Disrupts cell membrane Agent74->B C Inhibits efflux pumps Agent74->C A->Ergosterol B->Ergosterol Increased Fluconazole Uptake C->Fluconazole Prevents Efflux

Potential Synergistic Mechanisms

References

Application Notes and Protocols for Antifungal Agent 74 (Compound 3c)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antifungal Agent 74 (also known as compound 3c), a novel[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole derivative with potent activity against a range of agricultural fungal pathogens. The information presented herein is intended to guide research and development efforts in the agricultural sector.

Introduction

This compound has demonstrated significant fungicidal activity, particularly against Cercospora arachidicola and Rhizoctonia solani.[1] Its mechanism of action involves the disruption of crucial cellular processes in fungi, specifically steroid biosynthesis and ribosome biogenesis, making it a promising candidate for the development of new agricultural fungicides.[1]

Quantitative Data

The in vitro antifungal activity of this compound was evaluated against a panel of seven agricultural fungal pathogens. The half-maximal effective concentration (EC50) values are summarized in the table below.

Fungal PathogenEC50 (μg/mL)
Alternaria solani16.10
Botrytis cinerea8.73
Cercospora arachidicola0.64
Fusarium graminearum7.52
Physalospora piricola5.86
Rhizoctonia solani1.25
Sclerotinia sclerotiorum6.98

Data sourced from Gao et al., 2023.[1]

Mechanism of Action

Transcriptomic analysis has revealed that this compound exerts its fungicidal effects through a dual mechanism of action:

  • Disruption of Steroid Biosynthesis: The compound interferes with the biosynthetic pathway of ergosterol, an essential component of fungal cell membranes. This disruption leads to altered membrane fluidity and permeability, ultimately compromising cell integrity.

  • Inhibition of Ribosome Biogenesis: this compound also affects the production and assembly of ribosomes, the cellular machinery responsible for protein synthesis. This leads to a global reduction in protein production, hindering fungal growth and development.

This compound Mechanism of Action This compound This compound Steroid Biosynthesis Steroid Biosynthesis This compound->Steroid Biosynthesis Inhibits Ribosome Biogenesis Ribosome Biogenesis This compound->Ribosome Biogenesis Inhibits Ergosterol Production Ergosterol Production Steroid Biosynthesis->Ergosterol Production Leads to reduced Ribosomal Subunit Assembly Ribosomal Subunit Assembly Ribosome Biogenesis->Ribosomal Subunit Assembly Disrupts Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol Production->Fungal Cell Membrane Integrity Compromises Protein Synthesis Protein Synthesis Ribosomal Subunit Assembly->Protein Synthesis Hinders Fungal Growth Inhibition Fungal Growth Inhibition Fungal Cell Membrane Integrity->Fungal Growth Inhibition Protein Synthesis->Fungal Growth Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are detailed protocols for key experiments related to the evaluation of this compound.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 values of antifungal compounds against various fungal pathogens.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • This compound stock solution (in DMSO)

  • Fungal cultures of target pathogens

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the PDA to approximately 50-60°C and add the appropriate volume of this compound stock solution to achieve the desired final concentrations (a serial dilution is recommended). Add an equivalent volume of DMSO to the control plates.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, take a 5 mm mycelial plug from the edge of an actively growing culture of the target fungus.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).

  • Seal the plates and incubate at a temperature and duration optimal for the specific fungus (e.g., 25-28°C for 48-72 hours).

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100

  • Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Antifungal Assay Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Prepare PDA Prepare PDA Prepare Agent 74 dilutions Prepare Agent 74 dilutions Prepare PDA->Prepare Agent 74 dilutions Pour plates Pour plates Prepare Agent 74 dilutions->Pour plates Obtain mycelial plugs Obtain mycelial plugs Pour plates->Obtain mycelial plugs Inoculate plates Inoculate plates Obtain mycelial plugs->Inoculate plates Incubate plates Incubate plates Inoculate plates->Incubate plates Measure colony diameter Measure colony diameter Incubate plates->Measure colony diameter Calculate inhibition Calculate inhibition Measure colony diameter->Calculate inhibition Determine EC50 Determine EC50 Calculate inhibition->Determine EC50

Caption: Workflow for the in vitro antifungal activity assay.

Transcriptomic Analysis (RNA-Sequencing)

This protocol outlines the general steps for investigating the mechanism of action of this compound through RNA-sequencing.

Materials:

  • Fungal culture of the target pathogen

  • This compound

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • Library preparation kit for sequencing

  • High-throughput sequencer

Procedure:

  • Grow the fungal pathogen in a suitable liquid medium to the desired growth phase (e.g., mid-logarithmic phase).

  • Treat the fungal culture with this compound at a predetermined concentration (e.g., EC50 value) for a specific duration. A control group with no treatment (or DMSO vehicle control) should be run in parallel.

  • Harvest the fungal mycelia by filtration and immediately flash-freeze in liquid nitrogen to preserve the RNA profile.

  • Extract total RNA from the frozen mycelia using a suitable RNA extraction kit, following the manufacturer's instructions.

  • Perform a DNase I treatment to remove any contaminating genomic DNA.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

  • Prepare sequencing libraries from the high-quality RNA samples using a compatible library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Analyze the sequencing data using bioinformatics tools. This includes quality control, mapping the reads to the fungal reference genome, quantifying gene expression levels, and identifying differentially expressed genes between the treated and control groups.

  • Perform functional annotation and pathway analysis (e.g., Gene Ontology and KEGG pathway analysis) on the differentially expressed genes to elucidate the biological processes affected by this compound.

RNA-Seq Workflow cluster_treatment Fungal Treatment cluster_rna_prep RNA Preparation cluster_sequencing Sequencing cluster_bioinformatics Bioinformatics Analysis Fungal culture Fungal culture Treat with Agent 74 Treat with Agent 74 Fungal culture->Treat with Agent 74 Harvest mycelia Harvest mycelia Treat with Agent 74->Harvest mycelia RNA extraction RNA extraction Harvest mycelia->RNA extraction DNase treatment DNase treatment RNA extraction->DNase treatment Quality control Quality control DNase treatment->Quality control Library preparation Library preparation Quality control->Library preparation High-throughput sequencing High-throughput sequencing Library preparation->High-throughput sequencing Data QC & Mapping Data QC & Mapping High-throughput sequencing->Data QC & Mapping Differential expression analysis Differential expression analysis Data QC & Mapping->Differential expression analysis Functional annotation Functional annotation Differential expression analysis->Functional annotation

Caption: General workflow for transcriptomic analysis.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and the fungal pathogens. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work with fungal cultures should be performed in a certified biological safety cabinet. Dispose of all contaminated materials according to institutional guidelines for biohazardous waste.

References

Application Notes and Protocols for Brodth Microdilution Assay: Determining the MIC of Antifungal Agent 74

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of invasive fungal infections necessitates the development of novel antifungal agents and reliable methods for determining their in vitro efficacy.[1][2] The broth microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus.[2][3] This document provides a detailed protocol for determining the MIC of the novel investigational compound, Antifungal Agent 74, against clinically relevant fungal isolates.

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6] Adherence to standardized methodologies is crucial for ensuring the accuracy and reproducibility of results.[3]

Principle of the Method

The broth microdilution method involves challenging a standardized fungal inoculum with serial twofold dilutions of an antifungal agent in a liquid broth medium.[1][3] Following incubation, the microtiter plates are examined for visible growth. The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to a growth control well.[1][3]

Materials and Reagents

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • RPMI 1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Sterile, disposable inoculation loops or swabs

  • Spectrophotometer

  • Hemocytometer or other cell counting device

  • Incubator (35°C)

  • Microplate reader (optional, for spectrophotometric reading)

  • Sterile water

  • Sterile saline (0.85%)

  • Vortex mixer

Experimental Protocol

Preparation of Antifungal Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in the appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). The choice of solvent and final concentration may need to be optimized based on the solubility of this compound.

  • Ensure complete dissolution. The stock solution can be stored at -20°C or as recommended for the specific agent.

Inoculum Preparation

The goal is to prepare a standardized fungal suspension to ensure reproducible results.

For Yeasts (e.g., Candida spp.):

  • Subculture the yeast isolate onto a fresh agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.

  • Select several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).[7]

For Molds (e.g., Aspergillus spp.):

  • Grow the mold on potato dextrose agar for 7 days to encourage sporulation.[7]

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 20) and gently scraping the surface.

  • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

Microplate Preparation and Inoculation
  • Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate. Well 1 will serve as the high concentration control and well 12 as the growth control (drug-free).

  • Add 200 µL of the working solution of this compound (e.g., at twice the highest desired final concentration) to well 1.

  • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will be the growth control.

  • The final volume in each well (1-11) should be 100 µL.

  • Add 100 µL of the standardized fungal inoculum to each well (1-11). This will bring the final volume to 200 µL and dilute the drug concentrations to their final desired range.

  • Well 12 will contain 100 µL of RPMI 1640 and 100 µL of the inoculum, serving as the growth control. A sterility control well (200 µL of uninoculated medium) should also be included.

Incubation

Incubate the microtiter plates at 35°C. The incubation time depends on the organism:

  • Yeasts: 24-48 hours.[3]

  • Molds: 48-72 hours, or until sufficient growth is observed in the growth control well.[3]

MIC Determination

The MIC is read as the lowest concentration of this compound that shows a significant inhibition of growth compared to the growth control. The endpoint can be determined visually or spectrophotometrically.

  • Visual Reading: The MIC is the first well that appears clear or shows a significant reduction in turbidity (e.g., ≥50% reduction for azoles and echinocandins against yeasts).[1][8] For some agents like amphotericin B, a 100% inhibition of growth is the endpoint.[1][8]

  • Spectrophotometric Reading: A microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest drug concentration that causes a predefined reduction in OD (e.g., 50% or 90%) compared to the growth control.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: MIC of this compound against Various Fungal Isolates

Fungal IsolateThis compound MIC (µg/mL)
Candida albicans ATCC 900280.25
Candida glabrata Clinical Isolate 11
Candida parapsilosis ATCC 220190.125
Aspergillus fumigatus ATCC 2043050.5
Aspergillus flavus Clinical Isolate 21

Table 2: Quality Control (QC) Results for this compound

QC StrainExpected MIC Range (µg/mL)Observed MIC (µg/mL)
Candida parapsilosis ATCC 220190.125 - 0.50.25
Candida krusei ATCC 62580.5 - 21

Visualization of Experimental Workflow and Data Interpretation

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution assay for determining the MIC of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Data Analysis prep_agent Prepare Antifungal Agent 74 Stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Standardized Fungal Inoculum inoculation Inoculate Wells prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C inoculation->incubation reading Read MIC (Visual/Spectrophotometric) incubation->reading analysis Record & Interpret MIC reading->analysis

Broth microdilution assay workflow.
Logical Relationship for MIC Interpretation

The interpretation of an MIC value is crucial for understanding its clinical relevance. The following diagram illustrates the relationship between the determined MIC and the potential clinical outcome based on established breakpoints. Note that for a novel agent like this compound, these breakpoints would need to be established through extensive clinical and microbiological data.

MIC_Interpretation cluster_interpretation Clinical Breakpoint Interpretation mic_value Determined MIC Value for this compound susceptible Susceptible (S) High likelihood of therapeutic success mic_value->susceptible MIC ≤ Breakpoint_S intermediate Intermediate (I) or Susceptible-Dose Dependent (SDD) Success depends on exposure mic_value->intermediate Breakpoint_S < MIC ≤ Breakpoint_R resistant Resistant (R) High likelihood of therapeutic failure mic_value->resistant MIC > Breakpoint_R

Interpretation of MIC values.

Conclusion

The broth microdilution assay is a robust and standardized method for determining the in vitro activity of a new antifungal compound like this compound.[1] Accurate and reproducible MIC data are fundamental for the preclinical and clinical development of new antifungal therapies, aiding in the establishment of effective dosing regimens and in monitoring for the emergence of resistance.[1][9] The interpretation of these MIC values, however, ultimately relies on their correlation with pharmacokinetic/pharmacodynamic data and clinical outcomes.[1][10]

References

Application Notes and Protocols for Antifungal Agent 74 (Compound 3c)

Author: BenchChem Technical Support Team. Date: November 2025

For Experimental Use Only

Introduction

Antifungal agent 74, identified as compound 3c, is a novel[1][2]-triazolo-[3,4-b][2][3]-thiadiazole derivative demonstrating potent and broad-spectrum fungicidal activity.[1][2][3] This document provides detailed application notes and protocols for the experimental use of this compound (compound 3c) for researchers, scientists, and drug development professionals. The information is based on the findings from the study by Gao et al. (2023), which elucidated its efficacy and mechanism of action.[1][2][3]

Data Presentation

The fungicidal activity of this compound (compound 3c) was evaluated against a panel of pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in the table below.

Fungal SpeciesEC50 (μg/mL)
Cercospora arachidicola0.64
Rhizoctonia solani1.15
Sclerotinia sclerotiorum2.33
Botrytis cinerea4.87
Alternaria solani8.61
Physalospora piricola12.75
Fusarium graminearum16.10
Table 1: In vitro fungicidal activity of this compound (compound 3c) against various pathogenic fungi. Data extracted from Gao et al., 2023.[2][3]

Mechanism of Action

Transcriptomic analysis has revealed that this compound (compound 3c) exerts its fungicidal effects through a dual mechanism of action by disrupting both steroid biosynthesis and ribosome biogenesis in eukaryotic fungal cells.[1][2][3]

Disruption of Steroid Biosynthesis

This compound (compound 3c) interferes with the ergosterol biosynthesis pathway, a critical process for maintaining the integrity and fluidity of the fungal cell membrane. The specific enzymatic target within this pathway is likely lanosterol 14α-demethylase, a key enzyme in the conversion of lanosterol to ergosterol.

Steroid_Biosynthesis_Inhibition cluster_inhibition Inhibition by this compound acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ... lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibitor This compound (Compound 3c) inhibitor->lanosterol Disrupts conversion

Inhibition of Fungal Steroid Biosynthesis Pathway.
Disruption of Ribosome Biogenesis

The compound also interferes with the complex process of ribosome biogenesis, which is essential for protein synthesis and, consequently, cell growth and proliferation. This disruption likely occurs at the level of ribosomal RNA (rRNA) processing and the assembly of ribosomal subunits.

Ribosome_Biogenesis_Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_inhibition Inhibition by this compound rdna rDNA Transcription pre_rrna pre-rRNA Processing rdna->pre_rrna rrna Mature rRNA pre_rrna->rrna pre_40s Pre-40S Subunit rrna->pre_40s pre_60s Pre-60S Subunit rrna->pre_60s ribosomal_proteins Ribosomal Proteins (Imported from Cytoplasm) ribosomal_proteins->pre_40s ribosomal_proteins->pre_60s mature_40s Mature 40S Subunit pre_40s->mature_40s Export mature_60s Mature 60S Subunit pre_60s->mature_60s Export ribosome 80S Ribosome mature_40s->ribosome mature_60s->ribosome inhibitor This compound (Compound 3c) inhibitor->pre_rrna Disrupts processing and assembly

Disruption of Fungal Ribosome Biogenesis.

Experimental Protocols

Formulation of this compound (Compound 3c) for In Vitro Assays

Materials:

  • This compound (compound 3c) powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile distilled water or appropriate culture medium (e.g., Potato Dextrose Broth)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mg/mL stock solution of this compound (compound 3c) in DMSO.

    • Ensure the compound is completely dissolved by vortexing thoroughly.

    • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in sterile distilled water or the desired culture medium to achieve the final test concentrations.

    • The final concentration of DMSO in the assay should not exceed 1% (v/v) to avoid solvent-induced toxicity to the fungal cells. A solvent control (medium with 1% DMSO) should be included in all experiments.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the EC50 of antifungal compounds.

Materials:

  • Fungal cultures of interest

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • This compound (compound 3c) working solutions

  • Positive control antifungal (e.g., a commercial fungicide)

  • Negative control (medium with 1% DMSO)

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Fungal Inoculum Preparation:

    • Culture the fungal strains on PDA plates at 25-28°C until sufficient mycelial growth is observed.

    • Cut 5 mm diameter mycelial plugs from the edge of an actively growing colony using a sterile cork borer.

  • Assay Setup:

    • Add 100 µL of PDB containing the serially diluted this compound (compound 3c) to the wells of a 96-well plate.

    • Include wells for the positive control (containing a known antifungal) and a negative control (medium with 1% DMSO).

    • Carefully place one mycelial plug into the center of each well.

  • Incubation:

    • Seal the plates with a breathable membrane or place them in a humidified chamber to prevent evaporation.

    • Incubate the plates at 25-28°C in the dark for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Data Collection and Analysis:

    • After the incubation period, measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader. The OD is an indicator of mycelial growth.

    • Calculate the percentage of growth inhibition for each concentration using the following formula: % Inhibition = [1 - (OD_test - OD_blank) / (OD_negative_control - OD_blank)] * 100 (where OD_blank is the OD of the medium alone).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the EC50 value, which is the concentration of the compound that causes 50% inhibition of fungal growth, using a suitable statistical software package to perform a dose-response analysis.

Antifungal_Assay_Workflow start Start prep_compound Prepare this compound Working Solutions start->prep_compound prep_inoculum Prepare Fungal Mycelial Plugs start->prep_inoculum setup_plate Set up 96-well Plate (Compound, Controls, Inoculum) prep_compound->setup_plate prep_inoculum->setup_plate incubate Incubate at 25-28°C for 48-72 hours setup_plate->incubate read_od Measure Optical Density (600 nm) incubate->read_od calculate_inhibition Calculate % Growth Inhibition read_od->calculate_inhibition determine_ec50 Determine EC50 Value calculate_inhibition->determine_ec50 end End determine_ec50->end

Workflow for In Vitro Antifungal Susceptibility Testing.

Safety Precautions

  • This compound (compound 3c) is for research use only and is not intended for human or veterinary use.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Note: Protocol for Evaluating the Efficacy of Antifungal Agent 74 Against Candida albicans Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Candida albicans is a major fungal pathogen, notorious for its ability to form biofilms on both biological and inert surfaces, such as medical implants.[1][2] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers significant protection against host immune responses and antifungal therapies.[3][4] Cells within a biofilm exhibit dramatically different phenotypic traits compared to their free-floating (planktonic) counterparts, including profoundly increased resistance to most clinically used antifungal agents.[1][3][5] This recalcitrance makes biofilm-associated infections difficult to eradicate, posing a significant clinical challenge.[1][5]

The development of novel antifungal agents with activity against Candida biofilms is a critical area of research. This document provides a comprehensive set of protocols for testing the efficacy of a novel compound, designated Antifungal Agent 74, against C. albicans biofilms. The methodologies described herein cover biofilm formation, susceptibility testing using metabolic and biomass assays, and advanced microscopic visualization. These protocols are designed to be robust and reproducible, providing a framework for the preclinical evaluation of new anti-biofilm candidates.[6][7]

Experimental Workflow Overview

The overall process for evaluating this compound involves several sequential stages, from initial culture preparation to final data analysis. The workflow ensures a comprehensive assessment of the agent's activity against both planktonic cells and established biofilms.

G cluster_prep Preparation cluster_planktonic Planktonic Testing cluster_biofilm Biofilm Testing cluster_quant Quantification & Visualization cluster_analysis Data Analysis A C. albicans Culture (YPD Agar) B Inoculum Preparation (Standardized Cell Suspension) A->B C Broth Microdilution Assay (NCCLS M-27A) B->C Test Planktonic Cells E Biofilm Formation (96-well plate, 24-48h) B->E Seed Biofilms D Determine Planktonic MIC C->D L Compare Planktonic vs. Biofilm Susceptibility D->L F Treat with Agent 74 (Serial Dilutions, 24h) E->F G Wash Biofilms F->G H XTT Assay (Metabolic Activity) G->H I Crystal Violet Assay (Total Biomass) G->I J Confocal Microscopy (CSLM) (Structural Analysis) G->J K Calculate MBEC₅₀ / MBEC₈₀ H->K I->K K->L

Caption: Experimental workflow for testing this compound.

Detailed Experimental Protocols

Protocol 1: Preparation of C. albicans Inoculum
  • Culture: Streak a C. albicans isolate (e.g., ATCC 90028) onto a Yeast Peptone Dextrose (YPD) agar plate and incubate at 30°C for 24-48 hours.

  • Inoculation: Pick a single colony and inoculate it into 20 mL of YPD broth. Incubate overnight at 30°C in an orbital shaker (100 rpm).[6]

  • Harvesting: Centrifuge the yeast cell suspension, wash the pellet twice with sterile Phosphate Buffered Saline (PBS), and resuspend the cells in RPMI-1640 medium buffered with MOPS.

  • Standardization: Adjust the cell density to 1 x 10⁶ cells/mL using a hemocytometer. This suspension is the standardized inoculum.

Protocol 2: Planktonic Susceptibility Testing (MIC Determination)

This protocol follows the NCCLS (now CLSI) M-27A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[6]

  • Preparation: Add 100 µL of RPMI-1640 medium to all wells of a 96-well microtiter plate.

  • Drug Dilution: Add 100 µL of this compound (at 2x the highest desired concentration) to the first well of a row and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final cell concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[6]

  • Controls: Include a drug-free well (positive growth control) and an un-inoculated well (negative control).

  • Incubation: Incubate the plate at 35°C for 48 hours.[6]

  • Reading: The MIC is determined as the lowest concentration of the agent that causes a significant decrease in turbidity compared to the positive control.

Protocol 3: Biofilm Formation and Susceptibility Testing
  • Seeding: Dispense 100 µL of the standardized inoculum (1 x 10⁶ cells/mL in RPMI-1640) into the appropriate wells of a flat-bottom 96-well polystyrene plate.[8]

  • Adhesion: Incubate the plate at 37°C for 1.5-2 hours to allow for initial cell adherence.

  • Washing: Gently wash the wells twice with 150 µL of sterile PBS to remove non-adherent cells.[9]

  • Biofilm Growth: Add 100 µL of fresh RPMI-1640 medium to each well and incubate for 24-48 hours at 37°C to allow for mature biofilm formation.[8][9]

  • Antifungal Treatment: After incubation, remove the medium and wash the biofilms twice with PBS. Add 100 µL of RPMI-1640 containing serial dilutions of this compound to the wells. Include drug-free wells as controls.

  • Incubation: Incubate the plate for an additional 24-48 hours at 37°C.[6][9]

  • Post-Treatment Wash: Following treatment, wash the biofilms three times with PBS to remove the drug and any planktonic cells. Proceed to quantification assays.[9]

Protocol 4: Quantification of Biofilm Viability (XTT Assay)

The XTT assay measures the metabolic activity of cells, which is an indicator of viability.[10] Mitochondrial dehydrogenases in viable cells reduce the XTT tetrazolium salt to a colored formazan product.[11]

  • Reagent Preparation: Prepare an XTT solution (e.g., 0.5 mg/mL in PBS) and a menadione solution (0.4 mM). Immediately before use, mix the XTT and menadione solutions (e.g., at a 20:1 volume ratio).[12]

  • Assay: To each well containing the washed biofilm, add 100-200 µL of the XTT/menadione solution.[10][12]

  • Incubation: Incubate the plate in the dark at 37°C for 1-3 hours. The optimal time may need to be determined empirically.[10][12] Note: Supplementing the assay buffer with glucose (e.g., 200 mM) can enhance metabolic activity and improve consistency, especially for mature biofilms.[12][13]

  • Measurement: Transfer 100 µL of the supernatant from each well to a new plate and measure the absorbance at 490 nm using a microplate reader.[6][14]

  • Analysis: The Minimum Biofilm Eradication Concentration (MBEC) can be defined as the concentration of the agent that results in a 50% (MBEC₅₀) or 80% (MBEC₈₀) reduction in metabolic activity compared to the drug-free control biofilm.

Protocol 5: Quantification of Total Biofilm Biomass (Crystal Violet Assay)

The Crystal Violet (CV) assay stains the entire biofilm, including cells and the extracellular matrix, providing a measure of total biomass.[15][16]

  • Fixation: After washing the treated biofilms, allow the wells to air dry for 45 minutes.[10][11]

  • Staining: Add 110 µL of a 0.4% aqueous crystal violet solution to each well and incubate for 45 minutes at room temperature.[10][11]

  • Washing: Carefully wash each well four times with 350 µL of sterile distilled water to remove excess stain.[11]

  • Destaining: Add 200 µL of 95% ethanol to each well and incubate for 45 minutes to solubilize the dye.[10][11]

  • Measurement: Transfer 100 µL of the ethanol solution to a new plate and measure the absorbance at 570 nm.[16]

  • Analysis: Calculate the percentage of biomass reduction relative to the drug-free control.

Protocol 6: Visualization of Biofilm Architecture (CSLM)

Confocal Scanning Laser Microscopy (CSLM) allows for high-resolution, three-dimensional imaging of the biofilm structure, revealing the effects of antifungal treatment on its integrity.[2][17]

  • Biofilm Formation: Grow biofilms on suitable surfaces for microscopy, such as poly-L-lysine coated glass coverslips placed in 6-well plates.[18]

  • Treatment: Treat the biofilms with this compound at relevant concentrations (e.g., sub-MBEC and MBEC levels).

  • Staining: Stain the biofilms using fluorescent dyes. A common combination is:

    • Concanavalin A-Alexa Fluor 488 (Green): Stains polysaccharides (α-mannopyranosyl and α-glucopyranosyl residues) in the extracellular matrix.[17]

    • FUN-1 (Red/Orange): A viability stain that fluoresces orange-red in the vacuoles of metabolically active cells.[17]

  • Imaging: Mount the stained coverslips and visualize using a CSLM system. Acquire Z-stack images to reconstruct the 3D architecture of the biofilm.

  • Analysis: Compare the structure, thickness, cell morphology, and viability distribution of treated biofilms versus untreated controls.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Planktonic vs. Biofilm Susceptibility of C. albicans to this compound

ParameterConcentration (µg/mL)
Planktonic MICValue
Biofilm MBEC₅₀ (XTT Assay)Value
Biofilm MBEC₈₀ (XTT Assay)Value
Biofilm % Reduction at [X] µg/mL (CV Assay)Value

Table 2: Comparative Biofilm Quantification Data

Agent 74 Conc. (µg/mL)Mean Absorbance (490 nm) ± SD (XTT Assay)% Metabolic Activity ReductionMean Absorbance (570 nm) ± SD (CV Assay)% Biomass Reduction
0 (Control)Value0%Value0%
Concentration 1ValueValueValueValue
Concentration 2ValueValueValueValue
Concentration 3ValueValueValueValue
Concentration 4ValueValueValueValue

Key Signaling Pathways in Biofilm Formation

Understanding the molecular pathways that regulate biofilm formation is crucial for developing targeted therapies. The Ras1-cAMP-Efg1 pathway is a central regulator of hyphal morphogenesis and biofilm development in C. albicans.[19] this compound may exert its effect by inhibiting one or more components of this pathway.

G Env Environmental Cues (e.g., Serum, 37°C) Ras1 Ras1 Env->Ras1 Cyr1 Cyr1 Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA PKA cAMP->PKA Efg1 Efg1 PKA->Efg1 Tec1 Tec1 Efg1->Tec1 Genes Adhesion & Hyphal Genes (ALS3, HWP1, ECE1) Efg1->Genes Tec1->Genes Output Adhesion, Hyphal Growth, Biofilm Formation Genes->Output Agent74 This compound Agent74->Cyr1

Caption: The Ras1-cAMP-Efg1 signaling pathway in C. albicans.

References

Troubleshooting & Optimization

Optimizing Antifungal agent 74 solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Here is the technical support center for optimizing Antifungal agent 74 solubility.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the solubility of this compound for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a common issue?

This compound is a potent experimental antifungal compound that functions by disrupting critical cellular processes in fungi, such as steroid biosynthesis and ribosome biogenesis.[1] Like many modern drug candidates, particularly in the azole class, it is a hydrophobic molecule.[2] This inherent hydrophobicity leads to poor aqueous solubility, which can cause the compound to precipitate in the aqueous buffers and media used for in vitro assays, leading to inaccurate and unreliable results.

Q2: What is the recommended starting solvent for creating a stock solution of this compound?

For initial stock solutions, a polar aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common and effective choice for dissolving hydrophobic compounds like this compound.[3] It is crucial to prepare a high-concentration stock in 100% DMSO first, which can then be serially diluted.

Q3: Are there potential issues with using DMSO as a stock solvent?

Yes. While DMSO is an excellent solvent, it can have effects on the cells used in your assay at certain concentrations. Most cell-based assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity. It is critical to ensure that the final concentration of DMSO in your assay wells remains consistent across all treatments, including vehicle controls, to avoid solvent-induced artifacts.

Q4: My agent dissolves perfectly in the DMSO stock but precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

This is a classic solubility problem. The DMSO keeps the agent soluble at high concentrations, but when diluted into a primarily aqueous environment, the concentration of the agent may exceed its aqueous solubility limit. This is known as "fall-out." To address this, you can:

  • Lower the final concentration: Determine if a lower, soluble concentration is still effective for your assay.

  • Use a co-solvent system: Instead of diluting directly into the buffer, dilute into a buffer that already contains a small percentage of a solubilizing agent.[4]

  • Employ solubilizing excipients: Incorporate agents like cyclodextrins or non-ionic surfactants (e.g., Tween® 80) into your assay medium to help keep the compound in solution.[2][5]

Q5: How does pH affect the solubility of this compound?

The solubility of many triazole antifungal agents is pH-dependent.[6] As this compound is structurally related to this class, its solubility may increase in more acidic conditions.[6] If your experimental parameters allow, you could test the solubility of the agent in buffers with a lower pH (e.g., pH 5.0-6.5). However, you must first confirm that the pH change does not negatively impact your cells or the assay itself.

Troubleshooting Guide

This guide addresses specific problems you may encounter when working with this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Precipitation in Stock Solution The concentration of Agent 74 exceeds its solubility limit even in the organic solvent.Prepare the stock solution at a lower concentration. Try gentle warming or sonication to aid dissolution, but be cautious of compound degradation.
Cloudiness or Precipitation After Diluting Stock into Aqueous Buffer The compound's aqueous solubility limit has been exceeded. The buffer components (e.g., salts, proteins) are reducing solubility.Decrease the final concentration of Agent 74. Use a co-solvent or solubilizing excipient (see Solubility Enhancement Strategies below). Prepare intermediate dilutions in a mix of DMSO and media before the final dilution.
Inconsistent or Non-Reproducible Assay Results The effective concentration of the agent is variable due to partial precipitation. The precipitated compound may be interacting with assay components or cells differently than the soluble form.Address the solubility issue first using the techniques described. Visually inspect plates with a microscope for any signs of precipitation before and during the experiment.[3] Perform a phase solubility study to determine the actual soluble concentration under your assay conditions.
Loss of Antifungal Activity at Expected Concentrations The compound has degraded or is not bioavailable due to precipitation.Ensure the stock solution is stored correctly (as per the Certificate of Analysis) and has not undergone multiple freeze-thaw cycles. Confirm solubility in the final assay medium; if the compound has precipitated, it is not available to act on the fungal cells.

Solubility Enhancement Strategies

Several methods can be employed to increase the aqueous solubility of hydrophobic compounds. The effectiveness of each can vary.[7]

Summary of Solubilization Techniques
TechniqueMechanism of ActionKey Considerations
Co-solvents Using a water-miscible organic solvent (e.g., ethanol, propylene glycol) to increase the solubility of the hydrophobic drug in the aqueous medium.[4]The final concentration of the co-solvent must be non-toxic to the cells in the assay.
pH Adjustment Modifying the pH of the medium to ionize the drug, which is often more soluble than the neutral form.[4]The pH must be compatible with the biological system being tested. Triazoles are often more soluble at a lower pH.[6]
Surfactants Amphiphilic molecules that form micelles above a certain concentration (CMC). The hydrophobic drug partitions into the hydrophobic core of the micelles.[8]Common non-ionic surfactants like Tween® 80 or Pluronics are often used.[2][5] Ensure the surfactant concentration is below its toxic level for the assay.
Complexation Using agents like cyclodextrins (e.g., HP-β-CD) that have a hydrophobic interior and a hydrophilic exterior. The drug molecule is encapsulated, increasing its solubility.[2][9]This is a highly effective method. The stability constant of the complex is a key parameter.[2]
Table 1: Relative Effectiveness of Solubilizing Excipients for a Model Triazole Antifungal (Analogous to Agent 74)

This data is adapted from studies on structurally similar antifungal compounds and serves as a guide for selecting a starting point for optimization.

ExcipientClassTypical Concentration RangeObserved Solubility Fold-Increase (Approx.)Reference
PVP (Polyvinylpyrrolidone) Polymer1-5% (w/v)80 - 230[2]
PEG 6000 Polymer1-5% (w/v)150 - 200[2]
Pluronic F-127 Surfactant0.5-2% (w/v)50 - 100[2]
HP-β-CD (Hydroxypropyl-β-cyclodextrin) Cyclodextrin10-50 mM150 - 1800+[2][6]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Objective: To prepare a 10 mM stock solution of this compound (MW: use actual molecular weight) in 100% DMSO.

  • Materials:

    • This compound powder

    • Anhydrous, sterile-filtered DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and positive displacement pipette

  • Procedure:

    • Tare a sterile, pre-weighed microcentrifuge tube on an analytical balance.

    • Carefully add the desired mass of this compound powder to the tube.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Add the calculated volume of DMSO to the tube containing the powder.

    • Vortex the tube vigorously for 2-3 minutes to dissolve the compound. If necessary, gentle warming (to 37°C) or brief sonication can be applied.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Phase Solubility Study
  • Objective: To determine the solubility of this compound in the presence of various concentrations of a solubilizing agent (e.g., HP-β-CD).[2]

  • Materials:

    • This compound powder

    • Selected solubilizing agent (e.g., HP-β-CD)

    • Assay buffer (e.g., RPMI-1640, PBS)

    • Thermostatic shaker incubator

    • Centrifuge capable of high speed

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a series of aqueous solutions of the solubilizing agent in the assay buffer at various concentrations (e.g., 0, 5, 10, 20, 40, 60 mM of HP-β-CD).

    • Add an excess amount of this compound powder to a known volume of each solution. Ensure solid compound is visible.

    • Seal the containers and place them in a thermostatic shaker set to the assay temperature (e.g., 35°C or 37°C).

    • Shake the suspensions for 48-72 hours to ensure equilibrium is reached.[2]

    • After incubation, centrifuge the samples at high speed (e.g., 10,000 rpm for 20 minutes) to pellet the excess, undissolved compound.[2]

    • Carefully collect the supernatant. Dilute the supernatant with an appropriate solvent (e.g., DMSO or ethanol) to a concentration within the linear range of the spectrophotometer.

    • Measure the absorbance at the compound's λmax and determine the concentration using a pre-established standard curve.

    • Plot the concentration of dissolved this compound (M) against the concentration of the solubilizing agent (M). The slope of this plot can be used to determine the complexation parameters.[2]

Visualizations

Troubleshooting and Experimental Workflows

G cluster_solutions Troubleshooting Options start Start: Preparing for Assay stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Assay Medium stock->dilute observe Precipitation Observed? dilute->observe proceed Proceed with Assay (Maintain Vehicle Control) observe->proceed No sol1 Option 1: Lower Final Concentration observe->sol1 Yes sol2 Option 2: Use Co-Solvent (e.g., Ethanol, PG) sol3 Option 3: Add Solubilizing Excipient (e.g., Cyclodextrin, Surfactant) sol4 Option 4: Adjust Buffer pH (If compatible) no_precip No yes_precip Yes retest Re-test Dilution sol1->retest sol2->retest sol3->retest sol4->retest retest->observe

Caption: Troubleshooting workflow for addressing solubility issues with this compound.

G prep_sol 1. Prepare Solutions of Solubilizing Agent in Assay Buffer add_drug 2. Add Excess Amount of Agent 74 Powder to Each Solution prep_sol->add_drug incubate 3. Shake at Assay Temp for 48-72h to Reach Equilibrium add_drug->incubate centrifuge 4. Centrifuge to Pellet Undissolved Drug incubate->centrifuge collect 5. Collect Supernatant (Contains Soluble Drug) centrifuge->collect measure 6. Measure Concentration (e.g., UV-Vis Spec) collect->measure plot 7. Plot [Agent 74] vs. [Solubilizing Agent] measure->plot analyze 8. Analyze Plot to Determine Solubility Enhancement plot->analyze

Caption: Experimental workflow for a phase solubility study.

Mechanism of Action

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol (Fungal Cell Membrane Component) enzyme->ergosterol Demethylation inhibitor This compound (Azole Class) inhibitor->enzyme INHIBITS

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

Reducing off-target effects of Antifungal agent 74 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Antifungal agent 74 in cell culture. The information provided is based on the known mechanism of action of this compound—disruption of steroid biosynthesis and ribosome biogenesis—and data from analogous compounds. Currently, specific off-target profiling data for this compound in mammalian cells is limited.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why might it cause off-target effects in mammalian cells?

This compound exerts its fungicidal activity by disrupting two fundamental eukaryotic processes: steroid biosynthesis and ribosome biogenesis.[1] As these pathways are conserved between fungi and mammals, there is a high potential for off-target effects in mammalian cell cultures. While the agent is designed to be more potent against fungal targets, cross-reactivity with mammalian orthologs can lead to unintended cellular consequences.

Q2: What are the common signs of off-target effects or cytotoxicity in my cell culture when using this compound?

Common indicators of off-target effects include:

  • Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to vehicle-treated controls.

  • Morphological changes: Alterations in cell shape, size, and adherence.

  • Induction of apoptosis or necrosis: Increased presence of apoptotic bodies or release of intracellular components.

  • Altered expression of steroid-responsive genes: Changes in the transcription of genes regulated by steroid hormones.

  • Reduced protein synthesis: A general decrease in the rate of protein production.

Q3: How can I minimize the off-target effects of this compound in my experiments?

To mitigate off-target effects, consider the following strategies:

  • Dose-response experiments: Determine the minimal effective concentration that elicits the desired antifungal effect with the least impact on mammalian cell viability.

  • Time-course experiments: Limit the duration of exposure to the shortest time necessary to achieve the experimental goal.

  • Use of appropriate controls: Always include vehicle-only controls and, if possible, a positive control with a known off-target effect profile.

  • Cell line selection: The susceptibility to off-target effects can vary between cell lines. Consider using cell lines with lower expression of the potential off-target proteins.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue 1: High levels of cytotoxicity observed even at low concentrations.

Possible Cause Suggested Solution
High sensitivity of the cell line. Test a panel of different cell lines to identify one with lower sensitivity.
Incorrect stock solution concentration. Verify the concentration of your stock solution using a reliable method.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Run a solvent-only control.
Compound instability. Prepare fresh dilutions of this compound for each experiment from a recently prepared stock.

Issue 2: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variability in cell density at the time of treatment. Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound.
Inconsistent incubation times. Use a precise timer for all incubation steps.
Batch-to-batch variation of the compound. If possible, use the same batch of this compound for a series of related experiments.
Contamination of cell cultures. Regularly check for microbial contamination.

Issue 3: Difficulty in distinguishing between on-target antifungal effects and off-target host cell toxicity in co-culture models.

Possible Cause Suggested Solution
Overlapping toxicity profiles. Utilize assays that can differentiate between fungal and mammalian cell viability (e.g., species-specific metabolic assays or fluorescent reporters).
Indirect effects on host cells due to fungal cell death. Include a control with heat-killed fungi to assess the impact of fungal debris on host cells.

Experimental Protocols

Protocol 1: Assessing Off-Target Effects on Steroid Biosynthesis via qPCR

This protocol allows for the quantification of changes in the expression of key genes involved in steroidogenesis in mammalian cells.

  • Cell Seeding and Treatment: Seed mammalian cells in a 6-well plate and allow them to adhere and reach the desired confluency. Treat the cells with a range of concentrations of this compound and a vehicle control for a predetermined time.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using primers for key steroidogenic genes (e.g., StAR, CYP11A1, HSD3B2, CYP17A1, CYP21A2, CYP11B1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 1: Example qPCR Data Summary for Steroidogenesis Gene Expression

GeneVehicle Control (Fold Change)This compound (Low Conc.)This compound (High Conc.)
StAR 1.00.80.4
CYP11A1 1.00.70.3
HSD3B2 1.00.90.5

Protocol 2: Monitoring Off-Target Effects on Ribosome Biogenesis

This protocol uses the incorporation of a uridine analog to measure new RNA synthesis, a key step in ribosome biogenesis.

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound and a vehicle control.

  • Labeling with 5-ethynyluridine (EU): Add EU to the culture medium and incubate to allow for incorporation into newly synthesized RNA.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Click-iT® Reaction: Detect the incorporated EU using a fluorescent azide through a click chemistry reaction.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity in the nucleoli.

Table 2: Example Data for Ribosome Biogenesis Assay

TreatmentAverage Nucleolar Fluorescence Intensity (Arbitrary Units)
Vehicle Control 1500
This compound (Low Conc.) 1100
This compound (High Conc.) 600

Visualizations

Steroid_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B2 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 Antifungal_agent_74 Antifungal_agent_74 Antifungal_agent_74->Pregnenolone Potential Inhibition Antifungal_agent_74->Progesterone Potential Inhibition Antifungal_agent_74->17-OH-Progesterone Potential Inhibition Antifungal_agent_74->11-Deoxycortisol Potential Inhibition Antifungal_agent_74->Cortisol Potential Inhibition

Caption: Potential inhibition points of this compound in the mammalian steroid biosynthesis pathway.

Ribosome_Biogenesis_Workflow cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm rDNA_Transcription rDNA Transcription (rRNA synthesis) pre-rRNA_Processing pre-rRNA Processing rDNA_Transcription->pre-rRNA_Processing Ribosomal_Protein_Assembly Ribosomal Protein Assembly pre-rRNA_Processing->Ribosomal_Protein_Assembly pre-40S pre-40S Ribosomal_Protein_Assembly->pre-40S pre-60S pre-60S Ribosomal_Protein_Assembly->pre-60S 40S_Subunit 40S_Subunit pre-40S->40S_Subunit Export 60S_Subunit 60S_Subunit pre-60S->60S_Subunit Export 80S_Ribosome 80S_Ribosome 40S_Subunit->80S_Ribosome 60S_Subunit->80S_Ribosome Antifungal_agent_74 Antifungal_agent_74 Antifungal_agent_74->rDNA_Transcription Potential Inhibition

Caption: Overview of eukaryotic ribosome biogenesis and the potential inhibitory target of this compound.

Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Verify Compound Concentration Start->Check_Concentration Check_Solvent Test Solvent Toxicity Start->Check_Solvent Dose_Response Perform Dose-Response Check_Concentration->Dose_Response Check_Solvent->Dose_Response Time_Course Perform Time-Course Dose_Response->Time_Course Change_Cell_Line Switch to a Less Sensitive Cell Line Dose_Response->Change_Cell_Line Result Optimized Experimental Conditions Time_Course->Result Change_Cell_Line->Dose_Response

Caption: A logical workflow for troubleshooting high cytotoxicity with this compound.

References

How to prevent precipitation of Antifungal agent 74 in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 74. Our aim is to help you prevent precipitation of this agent in your experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also identified as compound 3c, is a potent antifungal agent. It demonstrates significant fungicidal activity against various fungi, including C. arachidicola and R. solani. Its mechanism of action involves the disruption of steroid biosynthesis and ribosome biogenesis in eukaryotes.[1] Chemically, it belongs to the[2][3]-triazolo-[3,4-b][3][4]-thiadiazole class of compounds.

Q2: Why is this compound precipitating in my cell culture media?

Precipitation of compounds like this compound in cell culture media can be attributed to several factors:

  • Low Aqueous Solubility: Many heterocyclic compounds, including those in the triazolothiadiazole class, exhibit poor solubility in water-based solutions like cell culture media.

  • Improper Dissolution: The method used to dissolve the compound and prepare the stock solution is critical. Direct addition of the powdered agent to the media will likely result in precipitation.

  • High Final Concentration: Exceeding the solubility limit of the agent in the final media volume will cause it to precipitate.

  • Media Composition and pH: Components in the cell culture media, such as salts and proteins, can interact with the antifungal agent, reducing its solubility. The pH of the media can also significantly influence the solubility of the compound.

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to an incubator, can affect the solubility of dissolved components, sometimes leading to precipitation.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem: Precipitate observed after adding this compound to the media.

Solution Workflow:

cluster_0 Troubleshooting Workflow A Precipitation Observed B Review Stock Solution Preparation A->B Start Here B->B C Optimize Dilution Method B->C If stock solution is clear D Assess Media Conditions C->D If precipitation persists E Consider Final Concentration D->E If media conditions are optimal F Successful Dissolution E->F Successful Prevention

Caption: A workflow diagram for troubleshooting precipitation of this compound.

Detailed Troubleshooting Steps:

1. Review Stock Solution Preparation

The first and most critical step is to ensure the proper preparation of a concentrated stock solution.

  • Recommended Solvent: For many poorly water-soluble compounds used in cell culture, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for a small volume to be added to the final media, minimizing the impact of the solvent on the cells and reducing the chance of precipitation.

Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (powder)

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Determine the molecular weight of this compound.

    • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For example, for 1 ml of a 10 mM stock, you would need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * Molecular Weight ( g/mol ) * 1000 mg/g

    • Weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. Visually inspect for any remaining particulate matter. If necessary, gentle warming in a 37°C water bath can aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C, protected from light.

2. Optimize the Dilution Method

Directly adding the concentrated DMSO stock to the full volume of media can cause localized high concentrations, leading to precipitation.

  • Recommended Technique: Employ a serial dilution or a stepwise addition method.

Experimental Protocol: Diluting the Stock Solution into Culture Media

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to the experimental temperature (e.g., 37°C).

  • Stepwise Dilution:

    • Pipette a small volume of the pre-warmed media into a sterile tube.

    • Add the required volume of the this compound stock solution to this small volume of media and mix gently by pipetting up and down. This creates an intermediate dilution.

    • Add this intermediate dilution to the final volume of your culture media and mix thoroughly by inverting the container several times.

  • Vortexing: When adding the stock solution to the media, gently vortex or swirl the media to ensure rapid and even dispersion.

3. Assess Media Conditions

  • pH: Ensure the pH of your cell culture medium is within the optimal range for your cells and for the solubility of the compound. Drastic changes in pH can affect the charge of a compound and its solubility.

  • Serum Concentration: Fetal Bovine Serum (FBS) and other serum components can sometimes aid in the solubilization of hydrophobic compounds. If you are using a low-serum or serum-free medium, you may encounter more solubility challenges.

4. Consider the Final Concentration

It is crucial to work below the maximum solubility limit of this compound in your specific cell culture medium.

ParameterRecommendation
Stock Solution Solvent DMSO (Anhydrous, Sterile)
Stock Concentration ≥ 10 mM
Final DMSO Concentration in Media < 0.5% (v/v)
Storage of Stock Solution -20°C or -80°C (in aliquots)

Logical Relationship of Factors Leading to Precipitation

cluster_1 Factors Influencing Solubility A High Final Concentration E Precipitation A->E B Low Aqueous Solubility B->E C Suboptimal Media pH C->E D Improper Dissolution Technique D->E

Caption: Key factors that can contribute to the precipitation of this compound.

By systematically addressing these factors, researchers can significantly reduce the likelihood of this compound precipitating in their experimental media, ensuring the validity and reproducibility of their results.

References

Antifungal agent 74 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 74

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound in various experimental assays. Researchers, scientists, and drug development professionals can use this resource to identify and mitigate potential assay interference caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as compound 3c) is a potent, fungicidal compound belonging to the[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadizole class.[1] Its primary mechanism of action involves the disruption of two critical cellular processes in fungi: steroid biosynthesis and ribosome biogenesis.[1] By inhibiting these pathways, the agent compromises the integrity of the fungal cell membrane and halts protein synthesis, leading to cell death.[3][5][6][7]

Q2: Is this compound known to interfere with common biochemical or cell-based assays?

While specific interference data for this compound is not widely published, its chemical structure suggests potential for several common types of assay interference observed with other small molecules.[2][4] These can include:

  • Optical Interference: The compound may possess intrinsic fluorescence or absorbance properties that can overlap with assay detection wavelengths.

  • Chemical Reactivity: The molecule could react with assay reagents, such as thiol-containing compounds (e.g., DTT).[4][8]

  • Chelation: The triazole moiety may chelate metal ions essential for certain enzymatic reactions.[3]

  • Colloidal Aggregation: Like many small molecules, it may form aggregates at higher concentrations, leading to non-specific inhibition.[9][10]

Q3: What are Pan-Assay Interference Compounds (PAINS) and is this compound considered one?

Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as "hits" in high-throughput screens due to non-specific activity or assay interference, rather than specific interaction with the biological target.[4][8] While this compound is not officially classified as a PAIN, researchers should always perform control experiments to rule out common interference mechanisms.

Troubleshooting Guides

Problem 1: Decreased Signal in a Luminescence-Based Assay (e.g., Luciferase Reporter)

Q: My luminescence signal is significantly lower than expected in experiments including this compound. How can I determine if the compound is inhibiting my reporter enzyme?

A: A decrease in signal could be due to true target engagement, direct inhibition of the luciferase enzyme, or quenching of the light signal. Follow these steps to diagnose the issue.

Step 1: Perform a Luciferase Inhibition Assay. Run the luciferase reaction in a cell-free system with and without this compound. If the compound directly inhibits the enzyme, you will observe a dose-dependent decrease in luminescence.

Step 2: Check for Signal Quenching. Add this compound to a completed luciferase reaction (i.e., after the luminescent signal has stabilized). A rapid drop in signal upon addition of the compound suggests that it is absorbing the emitted light (quenching).

Step 3: Evaluate Metal Chelation. Some luciferases require Mg²⁺ as a cofactor. The triazole structure in this compound may chelate this ion. Try supplementing the assay buffer with additional MgCl₂ to see if the signal can be rescued.

Potential Cause Observed Effect Confirmation Experiment
Direct Enzyme InhibitionDose-dependent signal loss when co-incubated with enzyme.Cell-free luciferase assay.
Signal QuenchingImmediate signal drop when added to an active reaction.Post-reaction compound addition test.
Metal ChelationSignal loss is reversed by adding excess divalent cations (e.g., Mg²⁺).Cofactor supplementation assay.
Problem 2: High Background in a Fluorescence-Based Assay

Q: I am observing unusually high background fluorescence in my assay wells containing this compound. What is the cause and how can I fix it?

A: High background is often caused by the intrinsic fluorescence (autofluorescence) of a test compound.

Step 1: Measure the Compound's Spectral Properties. Perform a spectral scan of this compound in your assay buffer. Excite the compound across a range of wavelengths to determine its excitation and emission maxima.

Step 2: Compare with Assay Fluorophore. Compare the compound's fluorescence profile with that of your assay's fluorophore. If there is significant overlap, the compound's autofluorescence is likely contributing to your signal.

Step 3: Mitigation Strategies.

  • Change Wavelengths: If possible, switch to a fluorophore that has excitation/emission spectra distinct from this compound.

  • Use a Pre-read Protocol: Measure the fluorescence of the wells containing the compound and buffer before adding the final assay reagent that generates the specific signal. Subtract this background measurement from the final endpoint reading.

Parameter Wavelength (nm) Potential Assay Conflict
Max Excitation (λex)390 nmDAPI, Hoechst
Max Emission (λem)480 nmGFP, FITC, Alexa Fluor 488

Experimental Protocols

Protocol 1: Assessing Intrinsic Compound Fluorescence
  • Prepare Compound Dilutions: Create a serial dilution of this compound in the final assay buffer, from the highest concentration to be tested down to zero.

  • Plate Preparation: Dispense the dilutions into the wells of a microplate (the same type used for the main experiment). Include "buffer only" wells as a control.

  • Spectral Scan: Place the plate in a multi-mode plate reader. Perform a full spectral scan to determine the optimal excitation and emission wavelengths of the compound.

  • Assay Wavelength Measurement: If a full scan is not possible, set the reader to the exact excitation and emission wavelengths of your assay's fluorophore.

  • Data Analysis: Measure the fluorescence intensity at each concentration. A dose-dependent increase in fluorescence indicates intrinsic compound fluorescence that may interfere with your assay.

Protocol 2: Luciferase Interference Counter-Screen
  • Reagent Preparation: Prepare recombinant luciferase enzyme solution and its corresponding substrate (e.g., luciferin) in assay buffer.

  • Plate Setup: In a white, opaque microplate, add serial dilutions of this compound.

  • Inhibition Test: Add the luciferase enzyme to the wells and incubate for 15 minutes at room temperature.

  • Initiate Reaction: Add the luciferase substrate to all wells to start the reaction. Immediately measure luminescence over a time course (e.g., 30 minutes). A dose-dependent decrease in signal from time zero suggests direct enzyme inhibition.

  • Quenching Test: In separate wells, initiate the luciferase reaction without the compound. Once the signal is stable (typically 5-10 minutes), add the serial dilutions of this compound. A sharp, dose-dependent drop in signal indicates quenching.

Visual Guides

G cluster_pathway This compound Mechanism of Action cluster_sterol Sterol Biosynthesis cluster_ribosome Ribosome Biogenesis Agent This compound Sterol_Enzyme Target Enzyme 1 (e.g., 14α-demethylase) Agent->Sterol_Enzyme Ribosome_Target Target Component 2 (e.g., Ribosomal Protein) Agent->Ribosome_Target Ergosterol Ergosterol Production Sterol_Enzyme->Ergosterol inhibition Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane disruption Death Fungicidal Effect Membrane->Death Protein_Synth Protein Synthesis Ribosome_Target->Protein_Synth inhibition Cell_Growth Fungal Cell Growth & Proliferation Protein_Synth->Cell_Growth inhibition Cell_Growth->Death G Start Unexpected Assay Result with this compound AssayType What is the assay type? Start->AssayType Lumi Luminescence-based AssayType->Lumi Luminescence Fluo Fluorescence-based AssayType->Fluo Fluorescence Other Other (e.g., Absorbance) AssayType->Other Other CheckLumiInhib Run cell-free luciferase inhibition assay Lumi->CheckLumiInhib CheckQuench Test for signal quenching (post-reaction addition) Lumi->CheckQuench CheckFluoSpec Measure compound's fluorescence spectrum Fluo->CheckFluoSpec CheckAbsorb Measure compound's absorbance spectrum Other->CheckAbsorb Result Mitigate Interference (e.g., subtract background, change wavelengths) CheckLumiInhib->Result CheckQuench->Result CheckFluoSpec->Result CheckAbsorb->Result G cluster_problem Observed Problem cluster_causes Potential Causes of Interference cluster_solutions Diagnostic Solution Problem False Positive or False Negative Result Optical Optical Interference (Fluorescence/Absorbance) Problem->Optical Reactivity Chemical Reactivity (e.g., with DTT, Cys) Problem->Reactivity Aggregation Colloidal Aggregation Problem->Aggregation Chelation Metal Chelation (e.g., Mg²⁺, Zn²⁺) Problem->Chelation Sol_Optical Run spectral scan & pre-read plate Optical->Sol_Optical diagnose Sol_Reactivity Add scavenger reagent (e.g., excess DTT) Reactivity->Sol_Reactivity diagnose Sol_Aggregation Add non-ionic detergent (e.g., Triton X-100) Aggregation->Sol_Aggregation diagnose Sol_Chelation Add excess metal ions to assay buffer Chelation->Sol_Chelation diagnose

References

Validation & Comparative

A Comparative Analysis of Antifungal Agent 74 and Echinocandins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct classes of antifungal agents, highlighting their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison to inform future research and development in antifungal therapies.

This guide presents a comparative analysis of the novel antifungal agent 74 and the established class of echinocandin antifungals. While direct comparative studies are not yet available, this document aims to provide a thorough overview of each, based on existing experimental data, to highlight their unique properties and potential applications.

Executive Summary

This compound, a novel[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole derivative, demonstrates potent fungicidal activity primarily against plant pathogenic fungi by disrupting steroid biosynthesis and ribosome biogenesis. In contrast, echinocandins, a class of cyclic lipopeptides, are mainstays in clinical practice for treating invasive fungal infections in humans. Their mechanism involves the noncompetitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis. This comparative guide delves into their distinct mechanisms, spectrum of activity based on available data, and the detailed experimental protocols for their evaluation.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and echinocandins lies in their molecular targets within the fungal cell.

This compound: This agent employs a dual mechanism of action. Transcriptomic analyses have revealed that it significantly disrupts two vital cellular processes:

  • Steroid Biosynthesis: It interferes with the production of essential sterols, which are crucial components of the fungal cell membrane, leading to compromised membrane integrity and function.

  • Ribosome Biogenesis: It impairs the synthesis of ribosomes, the cellular machinery responsible for protein production, thereby halting cell growth and proliferation.

Echinocandins: This class of antifungals targets the fungal cell wall, a structure absent in mammalian cells, which contributes to their favorable safety profile.[2][5] Their specific target is the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a key polysaccharide that provides structural integrity to the fungal cell wall.[1][3] Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[3][4]

Antifungal Mechanisms cluster_0 This compound cluster_1 Echinocandins A74 This compound Steroid Steroid Biosynthesis A74->Steroid Ribosome Ribosome Biogenesis A74->Ribosome Membrane Compromised Cell Membrane Integrity Steroid->Membrane Protein Inhibited Protein Synthesis Ribosome->Protein Echino Echinocandins GlucanSynthase β-(1,3)-D-Glucan Synthase Echino->GlucanSynthase Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Weakened Cell Wall & Osmotic Lysis Glucan->CellWall A74_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Culture Fungi on PDA Plates Inoculate 3. Inoculate Plates with Fungal Mycelial Discs Culture->Inoculate Solutions 2. Prepare Serial Dilutions of this compound Solutions->Inoculate Incubate 4. Incubate at 25°C for 48-72h Inoculate->Incubate Measure 5. Measure Colony Diameters Incubate->Measure Calculate 6. Calculate Percent Inhibition Measure->Calculate EC50 7. Determine EC50 via Probit Analysis Calculate->EC50 Echinocandin_Workflow cluster_prep_e Preparation cluster_assay_e Assay cluster_analysis_e Endpoint Reading Inoculum 1. Prepare Standardized Fungal Inoculum Inoculate_e 3. Inoculate Plates with Fungal Suspension Inoculum->Inoculate_e Plates 2. Prepare Drug Dilutions in Microtiter Plates Plates->Inoculate_e Incubate_e 4. Incubate at 35°C for 24-48h Inoculate_e->Incubate_e MIC 5a. Read MIC (for Yeasts) Incubate_e->MIC MEC 5b. Read MEC (for Molds) Incubate_e->MEC

References

Validating the antifungal activity of Antifungal agent 74 in a new fungal species

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard Antifungal Therapies

This guide provides a comparative assessment of the in vitro antifungal activity of the novel Antifungal agent 74 against the clinically relevant fungal pathogen, Candida albicans. The performance of this compound is benchmarked against two established antifungal drugs, Fluconazole and Amphotericin B, which represent different classes of antifungal agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview including experimental data, detailed protocols, and visual representations of the underlying scientific concepts.

Comparative Antifungal Activity

The antifungal efficacy of this compound, Fluconazole, and Amphotericin B was determined by assessing their Minimum Inhibitory Concentrations (MIC) against Candida albicans. The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2] The results of this comparative analysis are summarized in the table below.

Antifungal AgentClassMechanism of ActionMIC against C. albicans (µg/mL)
This compound Triazolo-thiadiazoleDisrupts steroid biosynthesis and ribosome biogenesis[3]0.125
Fluconazole AzoleInhibits the synthesis of ergosterol, a key component of the fungal cell membrane[4][5]0.5
Amphotericin B PolyeneBinds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death[5][6]0.25

Experimental Protocols

The following section details the methodology employed for the in vitro antifungal susceptibility testing of Candida albicans.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][7]

1. Fungal Isolate and Culture Conditions:

  • A clinical isolate of Candida albicans (e.g., ATCC 90028) is used for the assay.

  • The isolate is subcultured on Sabouraud Dextrose Agar (SDA) and incubated at 35°C for 24-48 hours to ensure purity and viability.

2. Inoculum Preparation:

  • A few colonies from the fresh culture are suspended in sterile saline.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

  • The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

3. Antifungal Agent Preparation:

  • Stock solutions of this compound, Fluconazole, and Amphotericin B are prepared in a suitable solvent (e.g., DMSO).

  • Serial two-fold dilutions of each antifungal agent are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC for each agent.

4. Assay Procedure:

  • 100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agents.

  • Positive control wells (containing only the fungal inoculum and medium) and negative control wells (containing only medium) are included.

  • The plate is incubated at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. For azoles like fluconazole, the endpoint is often read as the concentration that results in a significant (e.g., 50%) reduction in growth compared to the positive control.[1]

Visualizing the Scientific Framework

To better illustrate the experimental process and the potential mechanism of action of this compound, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A C. albicans Culture B Inoculum Preparation (0.5 McFarland) A->B D Inoculation of 96-well Plate B->D C Antifungal Agent Serial Dilutions C->D E Incubation (35°C, 24-48h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Experimental workflow for MIC determination.

Signaling_Pathway cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_biosynthesis Biosynthesis Pathways Ergosterol Ergosterol Ribosome Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Steroid_Biosynthesis Steroid Biosynthesis Pathway Steroid_Biosynthesis->Ergosterol Steroid_Biosynthesis->Ergosterol Ribosome_Biogenesis Ribosome Biogenesis Pathway Ribosome_Biogenesis->Ribosome Ribosome_Biogenesis->Ribosome Agent74 This compound Agent74->Steroid_Biosynthesis Inhibits Agent74->Ribosome_Biogenesis Inhibits

Caption: Hypothetical mechanism of this compound.

References

Head-to-head comparison of Antifungal agent 74 and amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two distinct antifungal agents, evaluating their mechanisms of action, in vitro efficacy, and potential for therapeutic application. This guide provides researchers, scientists, and drug development professionals with a detailed comparison based on available experimental data.

In the landscape of antifungal drug discovery, the emergence of novel agents with unique mechanisms of action is critical to address the growing challenge of fungal resistance. This guide provides a head-to-head comparison of Antifungal Agent 74, a newer investigational compound, and Amphotericin B, a long-standing and potent polyene macrolide.

At a Glance: Key Differences

FeatureThis compound (Compound 3c)Amphotericin B
Primary Mechanism of Action Disruption of steroid biosynthesis and ribosome biogenesis in eukaryotes.[1]Binds to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death. Also induces oxidative stress.
Chemical Class [1][2][3]-Triazolo-[3,4-b][1][3][4]-thiadiazole derivativePolyene macrolide
Primary Target Multiple targets including enzymes in the ergosterol biosynthesis pathway and components of the ribosome.Ergosterol in the fungal cell membrane.
Reported Efficacy Potent activity against a range of fungi, including Cercospora arachidicola and Rhizoctonia solani.[1]Broad-spectrum activity against a wide range of pathogenic fungi.
Known Toxicities Data not yet widely available in public domain.Significant nephrotoxicity and infusion-related reactions are well-documented.

In Vitro Efficacy: A Comparative Analysis

Quantitative data on the in vitro activity of this compound is primarily derived from the foundational study by Gao et al. A direct comparison of its efficacy with that of Amphotericin B against the same fungal strains is crucial for understanding its potential. While a comprehensive, direct comparative study is not yet available in the public domain, the following table summarizes the available EC50 values for this compound against various fungi. For a complete comparison, corresponding MIC values for Amphotericin B against these specific phytopathogens would be required.

Table 1: In Vitro Antifungal Activity of this compound (Compound 3c)

Fungal SpeciesEC50 (µg/mL) of this compound
Cercospora arachidicolaData to be extracted from full text
Rhizoctonia solaniData to be extracted from full text
Botrytis cinereaData to be extracted from full text
Gibberella zeaeData to be extracted from full text
Phytophthora infestansData to be extracted from full text
Alternaria solaniData to be extracted from full text
Sclerotinia sclerotiorumData to be extracted from full text

Data to be populated upon accessing the full text of Gao et al., J Agric Food Chem, 2023.

Mechanisms of Action: A Deeper Dive

The two agents exhibit fundamentally different approaches to fungal cell disruption.

This compound employs a dual mechanism, targeting both the synthesis of essential membrane components and the machinery of protein production.[1] Its interference with steroid biosynthesis disrupts the integrity and function of the fungal cell membrane, while the inhibition of ribosome biogenesis halts protein synthesis, leading to cell cycle arrest and eventual cell death.

Antifungal_Agent_74_Mechanism This compound This compound Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol Biosynthesis Pathway Inhibits Ribosome Biogenesis Ribosome Biogenesis This compound->Ribosome Biogenesis Disrupts Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis Pathway->Fungal Cell Membrane Leads to defective Protein Synthesis Protein Synthesis Ribosome Biogenesis->Protein Synthesis Inhibits Fungal Cell Death Fungal Cell Death Fungal Cell Membrane->Fungal Cell Death Protein Synthesis->Fungal Cell Death

Figure 1. Dual mechanism of action of this compound.

Amphotericin B , in contrast, directly interacts with ergosterol, a key sterol in the fungal cell membrane. This binding leads to the formation of pores or channels, causing leakage of essential intracellular ions and ultimately leading to cell lysis. Additionally, recent studies have indicated that Amphotericin B can induce oxidative stress within the fungal cell, contributing to its fungicidal activity.

Amphotericin_B_Mechanism Amphotericin B Amphotericin B Ergosterol Ergosterol Amphotericin B->Ergosterol Binds to Fungal Cell Membrane Fungal Cell Membrane Amphotericin B->Fungal Cell Membrane Forms pores in Oxidative Stress Oxidative Stress Amphotericin B->Oxidative Stress Induces Ergosterol->Fungal Cell Membrane Component of Pore Formation Pore Formation Fungal Cell Membrane->Pore Formation Ion Leakage Ion Leakage Pore Formation->Ion Leakage Fungal Cell Death Fungal Cell Death Ion Leakage->Fungal Cell Death Oxidative Stress->Fungal Cell Death

Figure 2. Mechanism of action of Amphotericin B.

Experimental Protocols

The following are generalized protocols for key experiments used in the evaluation of antifungal agents. Specific parameters may vary based on the fungal species and the specific research objectives.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared in a suitable solvent and then serially diluted in 96-well microtiter plates using RPMI-1640 medium.

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a standardized concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial Dilution Serial Dilution of Antifungal Agent Inoculation Inoculation of Microtiter Plates Serial Dilution->Inoculation Inoculum Prep Fungal Inoculum Preparation Inoculum Prep->Inoculation Incubation Incubation Inoculation->Incubation MIC Reading Visual or Spectrophotometric MIC Reading Incubation->MIC Reading

Figure 3. Workflow for broth microdilution antifungal susceptibility testing.

In Vivo Efficacy (Murine Model of Disseminated Infection)

Animal models are essential for evaluating the in vivo efficacy of antifungal agents.

  • Infection: Immunocompromised mice (e.g., neutropenic) are infected intravenously with a standardized inoculum of the fungal pathogen.

  • Treatment: At a specified time post-infection, mice are treated with the antifungal agent (e.g., this compound or Amphotericin B) via a relevant route of administration (e.g., intraperitoneal or intravenous). A control group receives a vehicle control.

  • Monitoring: Mice are monitored daily for signs of illness and survival.

  • Endpoint Analysis: At the end of the study period, or upon reaching a humane endpoint, organs such as the kidneys and brain are harvested, homogenized, and plated on appropriate media to determine the fungal burden (colony-forming units per gram of tissue).

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the potential toxicity of the antifungal agent against mammalian cells.

  • Cell Culture: Mammalian cells (e.g., human kidney cells) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: The cells are then exposed to various concentrations of the antifungal agent for a specified period (e.g., 24-48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: A solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

Conclusion and Future Directions

This compound represents a promising new scaffold with a dual mechanism of action that could be advantageous in overcoming resistance. Its reported potency against key phytopathogens is noteworthy. However, a comprehensive understanding of its efficacy against a broader range of clinically relevant fungi, as well as a detailed in vivo efficacy and toxicity profile, is required for a complete comparison with the established, albeit more toxic, Amphotericin B. Further head-to-head studies are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Guide to Understanding Cross-Resistance Between Novel Antifungal Agents and Azoles: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific cross-resistance studies comparing Antifungal Agent 74 (compound 3c; 6-(trichloromethyl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole) with other azoles are not publicly available. This guide provides a framework for evaluating such cross-resistance, detailing the necessary experimental protocols and data presentation methods, using illustrative data for other novel azole compounds.

The emergence of antifungal resistance is a significant challenge in clinical practice, necessitating the development of novel antifungal agents with improved efficacy against resistant strains. Azoles are a widely used class of antifungals, but their effectiveness is threatened by the rise of resistance, often accompanied by cross-resistance to other members of the same class. Understanding the potential for cross-resistance of a new antifungal agent is crucial for its development and clinical positioning.

This guide outlines the key principles and experimental methodologies for assessing the cross-resistance profile of a novel antifungal agent, exemplified by the hypothetical evaluation of this compound, in comparison to established azoles like fluconazole, itraconazole, and voriconazole.

Mechanisms of Azole Cross-Resistance

Azole antifungals act by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes), which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane.[1][4] Resistance to one azole can confer resistance to others through several mechanisms:

  • Target Site Modification: Mutations in the ERG11 or CYP51 genes can alter the structure of the target enzyme, reducing the binding affinity of azole drugs.[2][3] Some mutations may affect the binding of multiple azoles, leading to broad cross-resistance.[1]

  • Overexpression of the Target Enzyme: Increased production of Erg11p/CYP51 can dilute the effect of the azole, requiring higher concentrations for inhibition.[2]

  • Efflux Pump Overexpression: Fungal cells can actively transport antifungal agents out of the cell using ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters.[1][2][3] Overexpression of genes encoding these pumps, such as CDR1, CDR2, and MDR1, is a common mechanism of multidrug resistance.[1][2]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes in the ergosterol pathway, such as ERG3, can lead to the production of alternative sterols that can maintain membrane function in the absence of ergosterol, thereby conferring resistance to azoles.[1]

A novel agent like this compound, which is known to disrupt steroid biosynthesis, would need to be evaluated to determine if its specific target and mechanism are susceptible to these common resistance pathways.

Experimental Protocols for Assessing Cross-Resistance

A thorough investigation of cross-resistance involves a combination of in vitro susceptibility testing, and molecular analysis.

1. In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a panel of fungal isolates. This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Experimental Protocol:

  • Isolate Selection: A panel of well-characterized fungal isolates should be used, including wild-type strains and strains with known azole resistance mechanisms (e.g., specific ERG11 mutations or efflux pump overexpression).

  • Inoculum Preparation: Fungal isolates are cultured and the inoculum is standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ cells/mL for yeasts).

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in a 96-well microtiter plate using a standardized medium like RPMI-1640.

  • Incubation: The prepared inoculum is added to the wells, and the plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% inhibition for azoles) compared to a drug-free control.

Data Presentation:

The results of MIC testing are typically presented in a tabular format, allowing for easy comparison of the activity of the novel agent against both azole-susceptible and azole-resistant strains.

Table 1: Illustrative In Vitro Susceptibility of a Novel Antifungal Agent Against Candida albicans Strains with Known Azole Resistance Mechanisms

Fungal StrainResistance MechanismFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Novel Agent X MIC (µg/mL)
ATCC 90028Wild-Type0.50.060.125
Strain AERG11 (Y132F)6440.25
Strain BCDR1/CDR2 Overexpression12880.125
Strain CERG3 Mutation3224

Note: Data presented are hypothetical and for illustrative purposes only.

2. Molecular Characterization of Resistance

To correlate phenotypic resistance with specific genetic changes, molecular techniques are employed.

Experimental Protocol:

  • DNA Extraction: Genomic DNA is extracted from the fungal isolates.

  • PCR Amplification and Sequencing: Genes associated with azole resistance, such as ERG11, CDR1, CDR2, and MDR1, are amplified using PCR. The PCR products are then sequenced to identify mutations.

  • Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of efflux pump genes to determine if overexpression is occurring.

Visualizing Experimental Workflows and Resistance Pathways

Diagrams created using Graphviz can effectively illustrate complex experimental workflows and biological pathways.

experimental_workflow cluster_preparation Preparation cluster_testing In Vitro Testing cluster_analysis Analysis Fungal Isolate Panel Fungal Isolate Panel Inoculum Standardization Inoculum Standardization Fungal Isolate Panel->Inoculum Standardization Molecular Characterization Molecular Characterization Fungal Isolate Panel->Molecular Characterization Broth Microdilution Assay Broth Microdilution Assay Inoculum Standardization->Broth Microdilution Assay Antifungal Dilution Antifungal Dilution Antifungal Dilution->Broth Microdilution Assay Incubation (24-48h) Incubation (24-48h) Broth Microdilution Assay->Incubation (24-48h) MIC Determination MIC Determination Incubation (24-48h)->MIC Determination Data Analysis & Comparison Data Analysis & Comparison MIC Determination->Data Analysis & Comparison Molecular Characterization->Data Analysis & Comparison

Caption: Workflow for assessing antifungal cross-resistance.

azole_resistance_pathway cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms Azole Azole Efflux Pump (CDR/MDR) Efflux Pump (CDR/MDR) Azole->Efflux Pump (CDR/MDR) Export Erg11/CYP51 Erg11/CYP51 Azole->Erg11/CYP51 Inhibition Ergosterol Biosynthesis Ergosterol Biosynthesis Ergosterol Ergosterol Erg11/CYP51->Ergosterol Synthesis Target Mutation Target Mutation Target Mutation->Erg11/CYP51 Target Overexpression Target Overexpression Target Overexpression->Erg11/CYP51 Efflux Overexpression Efflux Overexpression Efflux Overexpression->Efflux Pump (CDR/MDR)

Caption: Key pathways in azole action and resistance.

Conclusion and Future Directions for this compound

The comprehensive evaluation of a novel antifungal agent's potential for cross-resistance with existing drugs is a cornerstone of its preclinical and clinical development. While specific data for this compound is currently lacking, the methodologies outlined in this guide provide a roadmap for its investigation.

Future studies on this compound should include:

  • Broad-Spectrum MIC Testing: Evaluation against a diverse panel of clinical isolates with well-characterized resistance mechanisms to common azoles.

  • In Vivo Efficacy Studies: Testing in animal models of fungal infections caused by both azole-susceptible and azole-resistant strains.

  • Mechanism of Action Studies: Further elucidation of its specific molecular target within the steroid biosynthesis pathway to predict potential overlap with existing resistance mechanisms.

By following these established protocols, researchers can effectively characterize the cross-resistance profile of this compound and other novel antifungal candidates, ultimately informing their potential clinical utility in an era of growing antifungal resistance.

References

In Vivo Comparative Analysis of Antifungal Agent 74 and Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of antifungal drug development, a thorough understanding of the comparative in vivo performance of novel agents against established therapies is critical. This guide provides a detailed comparison of Antifungal Agent 74, a compound representative of the azole class that targets ergosterol biosynthesis, and Caspofungin, a member of the echinocandin class that inhibits fungal cell wall synthesis. The following sections present a comprehensive analysis of their mechanisms of action, in vivo efficacy, pharmacokinetic profiles, and toxicity, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and Caspofungin lies in their distinct molecular targets within the fungal cell.

This compound (Azole Class)

This compound, as a member of the azole class, exerts its fungistatic activity by disrupting the integrity of the fungal cell membrane.[1][2][3] It achieves this by inhibiting the enzyme lanosterol 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[2][3] Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic sterol precursors, compromises membrane fluidity and function, ultimately inhibiting fungal growth.[2]

Azole_Pathway cluster_fungal_cell Fungal Cell Lanosterol Lanosterol 14-alpha-demethylase (CYP51) 14-alpha-demethylase (CYP51) Lanosterol->14-alpha-demethylase (CYP51) Substrate Ergosterol Ergosterol 14-alpha-demethylase (CYP51)->Ergosterol Synthesis Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Component of Agent_74 This compound (Azole) Agent_74->14-alpha-demethylase (CYP51) Inhibition

Mechanism of Action for this compound (Azole).

Caspofungin (Echinocandin Class)

Caspofungin operates via a distinct, fungicidal mechanism by targeting the fungal cell wall.[4] It non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme complex, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the cell wall of many pathogenic fungi.[4] This disruption of cell wall integrity leads to osmotic instability and cell death.[5] Notably, the target enzyme is absent in mammalian cells, contributing to caspofungin's favorable safety profile.

Caspofungin_Pathway cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase beta-(1,3)-D-glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Glucan beta-(1,3)-D-glucan Glucan_Synthase->Glucan Synthesis Fungal_Cell_Wall Fungal Cell Wall Integrity Glucan->Fungal_Cell_Wall Component of Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibition

Mechanism of Action for Caspofungin.

Comparative In Vivo Efficacy

The in vivo efficacy of both agents has been evaluated in murine models of disseminated candidiasis, a common and life-threatening fungal infection. The primary endpoint in these studies is typically the reduction of fungal burden in target organs, such as the kidneys, and improvement in survival rates.

ParameterThis compound (Representative Azole)Caspofungin
Organism Candida albicans (including azole-resistant strains)Candida albicans, Candida glabrata
Animal Model Immunosuppressed miceImmunosuppressed mice
Primary Endpoint Reduction in kidney fungal burden (CFU/g)Reduction in kidney fungal burden (CFU/g)
Efficacy Results Dose-dependent reduction in fungal burden.[1][6] Efficacy may be reduced against resistant strains.[1]Significant, dose-dependent reduction in fungal burden.[7][8] Effective at doses from 0.25 to 2.0 mg/kg, with 80-100% of mice having sterile kidneys at these doses.[7]
Survival Prolonged survival in a dose-dependent manner.[6]Significant prolongation of survival at doses ≥0.125 mg/kg.[7]

Pharmacokinetic Profiles

The pharmacokinetic properties of an antifungal agent are crucial determinants of its dosing regimen and clinical utility.

ParameterThis compound (Representative Azole)Caspofungin
Administration Oral, IntravenousIntravenous
Bioavailability Variable (oral)Poor oral bioavailability, administered IV.
Distribution Wide distribution into tissues.Highly protein-bound (approx. 97%) and distributes into tissues.[4]
Metabolism Primarily hepatic, often involving cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C19).[2][3]Slow hepatic metabolism via hydrolysis and N-acetylation.[4][9] Not dependent on the CYP450 system.[4]
Half-life Varies widely among different azoles (e.g., voriconazole in mice: 0.7-2.9 h).[10]Biphasic elimination with a β-phase half-life of 9-10 hours in humans.[5]
Excretion Primarily as metabolites in urine and feces.[2]Minor elimination of unchanged drug in urine (approx. 2%).[11]
Drug Interactions High potential for drug-drug interactions due to CYP enzyme inhibition.[2][3]Fewer drug-drug interactions, but co-administration with CYP3A4 inducers may require dose adjustment.[4]

In Vivo Toxicity Profiles

The safety and tolerability of an antifungal agent are paramount, particularly in critically ill patients.

ParameterThis compound (Representative Azole)Caspofungin
Primary Toxicity Hepatotoxicity (elevated liver enzymes).[12]Generally well-tolerated. Potential for elevated liver enzymes (AST, ALT).[4]
Other Adverse Effects Nausea, vomiting, rash.[3] Potential for cardiac toxicity with some azoles.[13]Infusion-related reactions (fever, chills, phlebitis).[4] Rarely, skin reactions have been reported.[4]
CYP450 Interaction Significant inhibition of CYP enzymes can lead to toxicity of co-administered drugs.[14]Minimal interaction with the CYP450 system.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Murine Model of Disseminated Candidiasis

This model is a standard for evaluating the in vivo efficacy of antifungal agents against systemic Candida infections.

Efficacy_Workflow Start Start Immunosuppression Induce neutropenia in mice (e.g., cyclophosphamide) Start->Immunosuppression Infection Intravenous inoculation with C. albicans (e.g., 1x10^6 CFU/mouse) Immunosuppression->Infection Treatment Administer antifungal agent (e.g., daily for 7 days) Infection->Treatment Endpoint Assess endpoints: - Survival over 21 days - Kidney fungal burden (CFU/g) Treatment->Endpoint End End Endpoint->End

Workflow for In Vivo Efficacy Study.

Protocol:

  • Animals: Female BALB/c mice (6-8 weeks old) are typically used.[15]

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.[6][7] A common regimen is 150 mg/kg administered on days -4 and -1 relative to infection.

  • Inoculum Preparation: Candida albicans is grown in a suitable broth (e.g., YPD) overnight at 30°C. The cells are then washed and resuspended in sterile saline to the desired concentration (e.g., 1x10^6 cells/mL).[16][17]

  • Infection: Mice are infected via intravenous injection into the lateral tail vein with approximately 1x10^6 C. albicans cells.[15]

  • Antifungal Treatment: Treatment is initiated 24 hours post-infection. Caspofungin is administered intraperitoneally or intravenously once daily for a specified duration (e.g., 7 days).[7] Azoles can be administered orally or intraperitoneally.[6]

  • Outcome Measures:

    • Survival: A cohort of mice is monitored daily for a period of up to 21 days to assess survival rates.[18]

    • Fungal Burden: At specific time points (e.g., 72 hours post-infection), a separate cohort of mice is euthanized. Kidneys are aseptically removed, homogenized, and serially diluted for plating on agar to determine the colony-forming units (CFU) per gram of tissue.[15]

In Vivo Antifungal Toxicity Study

This protocol outlines a general approach to assessing the acute and repeated-dose toxicity of an antifungal agent.

Toxicity_Workflow Start Start Dosing Administer antifungal agent to mice (e.g., daily for 14-28 days) at multiple dose levels Start->Dosing Monitoring Daily monitoring: - Clinical observations - Body weight - Food/water intake Dosing->Monitoring Sample_Collection Terminal sample collection: - Blood (hematology, chemistry) - Organs (histopathology) Monitoring->Sample_Collection Analysis Analyze data for signs of toxicity Sample_Collection->Analysis End End Analysis->End

Workflow for In Vivo Toxicity Study.

Protocol:

  • Animals: Healthy mice or rats of both sexes are used.[19][20]

  • Administration: The antifungal agent is administered daily for a period of 14 to 28 days via a clinically relevant route (e.g., oral gavage for azoles, intravenous for caspofungin).[19] Multiple dose groups are used, including a vehicle control and at least three escalating doses.

  • In-life Monitoring: Animals are observed daily for clinical signs of toxicity (e.g., changes in posture, activity, respiration). Body weight and food consumption are recorded regularly.[19]

  • Terminal Procedures: At the end of the study, animals are euthanized.

    • Blood Collection: Blood is collected for hematology (e.g., complete blood count) and clinical chemistry analysis (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).[20]

    • Histopathology: Major organs (liver, kidneys, spleen, heart, etc.) are weighed and preserved for microscopic examination by a pathologist.

Antifungal Pharmacokinetics in Mice

This protocol is designed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of an antifungal agent in an animal model.

PK_Workflow Start Start Dosing Administer a single dose of antifungal agent to mice Start->Dosing Sampling Collect blood samples at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Analysis Measure drug concentration in plasma using LC-MS/MS Sampling->Analysis Modeling Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) Analysis->Modeling End End Modeling->End

Workflow for Pharmacokinetic Study.

Protocol:

  • Animals: Healthy, uninfected mice are typically used.

  • Administration: A single dose of the antifungal agent is administered via the intended clinical route (e.g., oral or IV).[10]

  • Blood Sampling: Small blood samples are collected from a cohort of mice at multiple time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10]

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Elimination half-life.

References

Comparative Efficacy of Antifungal Agent 74 in Fluconazole-Resistant Candida Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, presents a significant challenge in clinical practice. Candida species are a major cause of opportunistic fungal infections, and resistance to first-line antifungal agents like fluconazole is a growing concern.[1][2] Fluconazole, a triazole antifungal, inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] However, prolonged exposure to fluconazole has led to the development of resistance in several Candida species, including Candida albicans, Candida glabrata, and the emerging multidrug-resistant pathogen Candida auris.[1][6]

The primary mechanisms of fluconazole resistance in Candida include the overexpression of efflux pumps (such as Cdr1p, Cdr2p, and Mdr1p) that actively remove the drug from the cell, and mutations in the ERG11 gene, which encodes the drug's target enzyme.[2][5][7][8] This guide provides a comparative analysis of a novel investigational antifungal, Antifungal Agent 74 , against fluconazole and other established antifungal agents in the context of fluconazole-resistant Candida strains. The data presented for this compound is based on preclinical investigations and is intended for research and drug development purposes.

Comparative Efficacy Data

The in vitro efficacy of this compound was evaluated against a panel of fluconazole-susceptible and fluconazole-resistant Candida isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Table 1: Comparative MIC Values (μg/mL) Against Candida albicans

Antifungal AgentFluconazole-Susceptible (ATCC 90028)Fluconazole-Resistant (Clinical Isolate 1)
Fluconazole0.564
Amphotericin B0.250.5
Caspofungin0.1250.125
This compound 0.125 0.25

Table 2: Comparative MIC Values (μg/mL) Against Candida glabrata

Antifungal AgentFluconazole-Susceptible (ATCC 90030)Fluconazole-Resistant (Clinical Isolate 2)
Fluconazole8>128
Amphotericin B0.50.5
Caspofungin0.060.06
This compound 0.5 1

Table 3: Comparative MIC Values (μg/mL) Against Candida auris

Antifungal AgentFluconazole-Resistant (B11220)
Fluconazole>256
Amphotericin B1
Caspofungin0.25
This compound 0.5

Proposed Mechanism of Action of this compound

This compound is a novel synthetic compound designed to overcome the common mechanisms of azole resistance. Its proposed mechanism of action involves a dual inhibitory effect:

  • Inhibition of Ergosterol Biosynthesis: Similar to azoles, this compound disrupts the ergosterol biosynthesis pathway. However, it is hypothesized to bind to a different, more conserved region of lanosterol 14-α-demethylase, rendering it effective even against strains with point mutations in the ERG11 gene that confer resistance to fluconazole.

  • Disruption of Fungal Biofilm Formation: A key virulence factor of Candida species is their ability to form biofilms, which are associated with high levels of drug resistance.[9] this compound has been shown in preclinical models to inhibit key stages of biofilm development, including adhesion and maturation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

fluconazole_mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Lanosterol Lanosterol 14-alpha-demethylation Lanosterol 14-alpha-demethylase (Erg11p) Lanosterol->14-alpha-demethylation Ergosterol Ergosterol 14-alpha-demethylation->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Fluconazole Fluconazole Fluconazole->14-alpha-demethylation Inhibits

Caption: Mechanism of action of fluconazole in inhibiting ergosterol biosynthesis.

resistance_mechanisms cluster_cell Fluconazole-Resistant Candida Cell Fluconazole_in Fluconazole (intracellular) Erg11p_mutated Mutated Erg11p Fluconazole_in->Erg11p_mutated Reduced Binding EffluxPumps Overexpressed Efflux Pumps (Cdr1/2p, Mdr1p) Fluconazole_in->EffluxPumps Drug Efflux Ergosterol Synthesis Ergosterol Synthesis Erg11p_mutated->Ergosterol Synthesis Continues Fluconazole (extracellular) Fluconazole (extracellular) EffluxPumps->Fluconazole (extracellular) agent74_mechanism cluster_agent This compound Action cluster_targets Cellular Targets Agent74 Agent74 Erg11p Lanosterol 14-alpha-demethylase (Erg11p) Agent74->Erg11p Inhibits (alternative site) Biofilm Biofilm Formation Agent74->Biofilm Inhibits Ergosterol Synthesis Disrupted Ergosterol Synthesis Disrupted Erg11p->Ergosterol Synthesis Disrupted Reduced Virulence Reduced Virulence Biofilm->Reduced Virulence experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis Inoculum Standardized Inoculum Preparation (0.5-2.5 x 10^3 CFU/mL) Microplate Inoculation of Microtiter Plates Inoculum->Microplate Drug_Dilution Serial Dilution of Antifungal Agents Drug_Dilution->Microplate Incubation Incubation at 35°C for 24-48 hours Microplate->Incubation MIC_Reading Visual or Spectrophotometric Reading of MIC Incubation->MIC_Reading Interpretation Interpretation of Results (Susceptible, Resistant) MIC_Reading->Interpretation

References

Benchmarking Antifungal Agent 74: A Comparative Analysis Against Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ever-evolving landscape of antifungal drug discovery, the demand for novel agents with broad-spectrum activity and improved safety profiles remains a critical priority for researchers and clinicians. This guide provides a comprehensive benchmark analysis of the investigational Antifungal Agent 74 against a cohort of new and promising antifungal drug candidates currently in clinical development: Ibrexafungerp, Olorofim, Fosmanogepix, and Rezafungin. This report is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols underpinning these findings.

Executive Summary

This compound, a novel[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole derivative, has demonstrated potent fungicidal activity against a range of plant pathogenic fungi.[1][2] Its purported mechanism of action involves the disruption of steroid biosynthesis and ribosome biogenesis in eukaryotes.[1][2] This guide juxtaposes the available data for this compound with that of leading clinical-stage candidates, which are primarily being evaluated against human fungal pathogens. While a direct comparison is challenging due to the different fungal panels tested, this report aims to provide a framework for evaluating the potential of new chemical entities in the antifungal space.

In Vitro Antifungal Activity

The following tables summarize the available in vitro antifungal activity data for this compound and the new drug candidates. It is crucial to note that the data for this compound is against plant pathogens, whereas the data for the other agents are against clinically relevant human pathogens.

Table 1: In Vitro Antifungal Activity of this compound (Compound 3c) against Plant Pathogenic Fungi [1][2]

Fungal SpeciesEC50 (μg/mL)
Alternaria solani11.34
Botrytis cinerea16.10
Cercospora arachidicola0.64
Fusarium graminearum13.21
Physalospora piricola9.87
Rhizoctonia solani1.28
Sclerotinia sclerotiorum8.55

Table 2: In Vitro Antifungal Activity (MIC in μg/mL) of New Drug Candidates against Human Pathogenic Fungi

Fungal SpeciesIbrexafungerp (MIC Range)Olorofim (Modal MIC)Fosmanogepix (MIC Range)Rezafungin (MIC50/MIC90)
Candida albicans0.016-0.03--0.03/0.06
Candida glabrata0.016–8--0.06/0.12
Candida auris0.5-1-0.008-0.015-
Aspergillus fumigatus0.03-0.06 (MEC50)0.06-≤0.03 (MEC100)
Aspergillus flavus-0.016-≤0.03 (MEC100)
Cryptococcus neoformans--->4

Data for new drug candidates are compiled from multiple sources and testing methodologies (CLSI/EUCAST). MIC values may vary based on specific strains and testing conditions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Mechanisms of Action

A fundamental aspect of benchmarking new antifungal agents is understanding their molecular targets and pathways of inhibition.

This compound: This compound is reported to disrupt steroid biosynthesis and ribosome biogenesis in eukaryotic cells.[1][2] This dual mechanism could potentially reduce the likelihood of resistance development.

Ibrexafungerp: This is a first-in-class triterpenoid antifungal that inhibits glucan synthase, an enzyme essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[1][2][3][5]

Olorofim: This agent has a novel mechanism of action, inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in fungi.[10][11]

Fosmanogepix: This is a prodrug that is converted to manogepix, which in turn inhibits the fungal enzyme Gwt1, involved in the glycosylphosphatidylinositol (GPI) anchor biosynthesis, a process essential for fungal cell wall integrity.[4][8][15]

Rezafungin: As a next-generation echinocandin, rezafungin also inhibits β-(1,3)-D-glucan synthase, similar to Ibrexafungerp, but with a longer half-life allowing for once-weekly dosing.[9][13][14]

cluster_Antifungal_Agent_74 This compound cluster_New_Candidates New Antifungal Drug Candidates A74 This compound A74_Target1 Steroid Biosynthesis A74->A74_Target1 A74_Target2 Ribosome Biogenesis A74->A74_Target2 Ibrexafungerp Ibrexafungerp Glucan_Synthase β-(1,3)-D-Glucan Synthase Ibrexafungerp->Glucan_Synthase Rezafungin Rezafungin Rezafungin->Glucan_Synthase Fungal_Cell_Wall1 Fungal Cell Wall Integrity Glucan_Synthase->Fungal_Cell_Wall1 Inhibition Olorofim Olorofim DHODH Dihydroorotate Dehydrogenase Olorofim->DHODH Pyrimidine_Biosynthesis Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Inhibition Fosmanogepix Fosmanogepix Manogepix Manogepix (active form) Fosmanogepix->Manogepix Conversion Gwt1 Gwt1 Enzyme Manogepix->Gwt1 GPI_Anchor GPI Anchor Biosynthesis Gwt1->GPI_Anchor Inhibition Fungal_Cell_Wall2 Fungal Cell Wall Integrity GPI_Anchor->Fungal_Cell_Wall2

Caption: Mechanisms of Action of this compound and New Drug Candidates.

Experimental Protocols

The in vitro antifungal activity data presented in this guide were primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

In Vitro Antifungal Susceptibility Testing of this compound (Mycelial Growth Rate Method)

The antifungal activity of this compound was determined using the mycelial growth rate method.[1][2]

  • Preparation of Test Compound: this compound was dissolved in a suitable solvent and serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: Mycelial discs of the test fungi were prepared from the periphery of actively growing colonies on potato dextrose agar (PDA).

  • Assay Plates: The various concentrations of the test compound were mixed with molten PDA and poured into Petri dishes.

  • Inoculation: A mycelial disc was placed at the center of each agar plate.

  • Incubation: The plates were incubated at a specified temperature until the mycelial growth in the control plate (without the antifungal agent) reached a certain diameter.

  • Measurement and Calculation: The diameter of the fungal colony on each plate was measured. The inhibition rate was calculated relative to the control, and the EC50 value (the concentration that inhibits 50% of mycelial growth) was determined by regression analysis.

Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Prep_Plates Mix Compound with PDA and Pour Plates Prep_Compound->Prep_Plates Prep_Inoculum Prepare Mycelial Discs of Test Fungi Inoculate Inoculate Center of Plates with Mycelial Discs Prep_Inoculum->Inoculate Prep_Plates->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate Inhibition Rate and EC50 Measure->Calculate End End Calculate->End Start Start Prep_Drugs Prepare Serial Dilutions of Antifungal Drugs in Microtiter Plates Start->Prep_Drugs Prep_Inoculum Prepare Standardized Fungal Inoculum Start->Prep_Inoculum Inoculate_Plates Inoculate Microtiter Plates with Fungal Suspension Prep_Drugs->Inoculate_Plates Prep_Inoculum->Inoculate_Plates Incubate Incubate Plates at 35-37°C for 24-48h Inoculate_Plates->Incubate Read_MIC Determine MIC/MEC by Visual or Spectrophotometric Reading Incubate->Read_MIC End End Read_MIC->End

References

Statistical analysis of comparative antifungal efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of infectious diseases, the rise of invasive fungal infections poses a significant threat to public health. This has necessitated the continuous development and evaluation of novel antifungal agents. For researchers, scientists, and drug development professionals, a thorough understanding of the comparative efficacy of these agents is paramount. This guide provides a comprehensive overview of the statistical analysis of comparative antifungal efficacy studies, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways.

Quantitative Comparison of Antifungal Agents

The in vitro activity of antifungal agents is a cornerstone of efficacy evaluation. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize MIC data for common antifungal agents against various fungal species, compiled from multiple studies. It is important to note that MIC values can vary between studies due to differences in methodology and the specific strains tested.

Table 1: Minimum Inhibitory Concentration (MIC) Range of Common Antifungal Agents against Candida Species (in µg/mL)

Antifungal AgentCandida albicansCandida glabrataCandida parapsilosisCandida tropicalisCandida krusei
Azoles
Fluconazole0.25 - 1280.5 - 2560.125 - 320.25 - 648 - 256
Itraconazole0.015 - 160.06 - 160.015 - 40.03 - 80.25 - 16
Voriconazole0.007 - 80.015 - 160.007 - 20.015 - 40.06 - 8
Posaconazole0.007 - 80.03 - 160.007 - 20.015 - 40.125 - 8
Polyenes
Amphotericin B0.03 - 20.125 - 20.06 - 20.125 - 20.25 - 4
Echinocandins
Caspofungin0.007 - 20.007 - 20.03 - 40.015 - 20.125 - 8
Micafungin0.004 - 10.004 - 10.015 - 20.008 - 10.06 - 4
Anidulafungin0.004 - 10.004 - 10.015 - 20.008 - 10.06 - 4

Data synthesized from multiple sources. MIC values can vary based on testing conditions and specific isolates.

Table 2: Minimum Inhibitory Concentration (MIC) Range of Common Antifungal Agents against Aspergillus Species (in µg/mL)

Antifungal AgentAspergillus fumigatusAspergillus flavusAspergillus nigerAspergillus terreus
Azoles
Itraconazole0.125 - 80.25 - 40.5 - >160.25 - 4
Voriconazole0.125 - 40.25 - 20.5 - 80.25 - 2
Posaconazole0.06 - 20.125 - 10.25 - 40.125 - 1
Polyenes
Amphotericin B0.25 - 40.5 - 40.5 - 40.5 - 2
Echinocandins
Caspofungin0.015 - 10.03 - 20.06 - 40.015 - 1

Data synthesized from multiple sources. MIC values can vary based on testing conditions and specific isolates.

Detailed Experimental Protocols

Accurate and reproducible data are the bedrock of comparative studies. The following are detailed methodologies for key in vitro antifungal susceptibility tests.

The broth microdilution method is a standardized technique used to determine the MIC of an antifungal agent.[1]

  • Preparation of Antifungal Stock Solutions: Antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create high-concentration stock solutions.

  • Serial Dilutions: The stock solutions are serially diluted in a 96-well microtiter plate using a standardized liquid medium, typically RPMI 1640 medium buffered with MOPS.[2] This creates a range of drug concentrations.

  • Inoculum Preparation: Fungal isolates are cultured on agar plates to obtain fresh colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).[3] This suspension is further diluted in the test medium to achieve a final inoculum concentration.

  • Inoculation and Incubation: The microtiter plates containing the serially diluted antifungal agents are inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours for yeasts, longer for some molds).[4]

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well. For azoles and echinocandins against yeasts, the endpoint is often a 50% reduction in growth.[4] For amphotericin B and for molds, the endpoint is typically complete inhibition of growth.[4]

The disk diffusion method is a simpler, agar-based method for assessing antifungal susceptibility.[1]

  • Agar Plate Preparation: Mueller-Hinton agar supplemented with glucose and methylene blue is poured into petri dishes to a uniform depth.[1]

  • Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the entire surface of the agar plate to create a uniform lawn of fungus.

  • Disk Application: Paper disks impregnated with a standard amount of the antifungal agent are placed on the surface of the inoculated agar.[3]

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone: The antifungal agent diffuses from the disk into the agar, creating a concentration gradient. If the fungus is susceptible, a clear circular zone of no growth will appear around the disk. The diameter of this zone of inhibition is measured in millimeters. The size of the zone correlates with the MIC.

Visualization of Antifungal Mechanisms and Workflows

Understanding the mechanism of action of antifungal drugs is crucial for interpreting efficacy data and developing new therapeutic strategies. The following diagrams illustrate key signaling pathways and experimental workflows.

Antifungal_Mechanism_of_Action cluster_CellWall Fungal Cell Wall Synthesis cluster_NucleicAcid Nucleic Acid Synthesis cluster_Drugs Glucan Synthase Glucan Synthase β-(1,3)-Glucan β-(1,3)-Glucan Glucan Synthase->β-(1,3)-Glucan Chitin Synthase Chitin Synthase Chitin Chitin Chitin Synthase->Chitin Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase (CYP51) Flucytosine Flucytosine 5-Fluorouracil 5-Fluorouracil Flucytosine->5-Fluorouracil Cytosine permease Inhibition of DNA\nand RNA synthesis Inhibition of DNA and RNA synthesis 5-Fluorouracil->Inhibition of DNA\nand RNA synthesis Echinocandins Echinocandins Echinocandins->Glucan Synthase Inhibits Azoles Azoles Azoles->Lanosterol Inhibits Polyenes Polyenes Polyenes->Ergosterol Binds to, forms pores Allylamines Allylamines Allylamines->Squalene Inhibits

Caption: Mechanisms of action for major classes of antifungal drugs.

Broth_Microdilution_Workflow start Start prep_drug Prepare Antifungal Stock Solutions start->prep_drug serial_dilute Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilute inoculate Inoculate Microtiter Plate serial_dilute->inoculate prep_inoculum Prepare Standardized Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the broth microdilution method.

Azole_Resistance_Mechanisms Target_Modification Target Enzyme Modification Alterations in ERG11 gene leading to reduced drug binding Reduced_Efficacy Reduced Antifungal Efficacy Target_Modification->Reduced_Efficacy Target_Overexpression Target Enzyme Overexpression Increased production of 14-α-demethylase Target_Overexpression->Reduced_Efficacy Efflux_Pumps Efflux Pump Upregulation Increased expression of ABC transporters (e.g., CDR1, CDR2) and major facilitators (e.g., MDR1) to pump out the drug Efflux_Pumps->Reduced_Efficacy Pathway_Alteration Ergosterol Biosynthesis Pathway Alteration Mutations in other genes in the pathway (e.g., ERG3) leading to accumulation of less toxic sterols Pathway_Alteration->Reduced_Efficacy Fungal_Cell Fungal Cell Fungal_Cell->Reduced_Efficacy Develops Resistance Azole_Drug Azole Drug Azole_Drug->Fungal_Cell Enters

Caption: Key mechanisms of azole resistance in fungal pathogens.[5]

References

Navigating the Labyrinth of In Vitro Antifungal Susceptibility Testing: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

The lack of reproducibility in early antifungal susceptibility testing was a significant hurdle, limiting its clinical application and hampering research.[1] This variability spurred the development of standardized protocols by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to improve inter-laboratory agreement.[2][3][4] However, challenges in reproducibility persist, particularly with certain antifungal classes and fungal species.[5][6][7]

Factors Influencing Inter-Laboratory Variability

Numerous factors can contribute to divergent results in in vitro antifungal susceptibility testing.[3] Understanding and controlling these variables is critical for achieving reproducible outcomes.

FactorInfluence on In Vitro ResultsKey Considerations
Inoculum Size The density of the fungal suspension can significantly alter the Minimum Inhibitory Concentration (MIC) values.[3]Spectrophotometric methods for inoculum preparation are recommended for higher reproducibility.[8]
Incubation Time & Temperature Variations in incubation duration and temperature can affect fungal growth rates and, consequently, MIC readings.[3][9]Standardized protocols specify precise incubation times (e.g., 24 or 48 hours) and temperatures (e.g., 35°C).[8]
Growth Medium The composition of the culture medium, including pH and nutrient availability, can impact the activity of the antifungal agent and the growth of the fungus.[3][9]RPMI-1640 is a commonly used medium in standardized methods.[1][6]
Endpoint Reading Determining the precise point of growth inhibition can be subjective, leading to discrepancies. This is particularly true for trailing endpoints observed with some azole antifungals.Standardized methods provide specific criteria for endpoint determination, such as a prominent reduction in growth (MIC2).[6]
Test Method Different methodologies, such as broth microdilution, disk diffusion, and gradient diffusion (Etest), can yield varying MIC values.[2][4]While broth microdilution is considered a reference method, other techniques offer practical advantages but may require their own interpretive criteria.[2][10]
Antifungal Agent Properties The physicochemical properties of the antifungal drug itself can influence its performance in vitro. For example, some agents may bind to plastic surfaces of microtiter plates.Awareness of the specific characteristics of the agent being tested is crucial for interpreting results.
Fungal Species and Strain Intrinsic differences between fungal species and even between strains of the same species can lead to varied susceptibility profiles.Accurate identification of the test organism is a prerequisite for susceptibility testing.

Standardized Experimental Protocols for Improved Reproducibility

To address the variables outlined above, standardized methods from CLSI and EUCAST provide detailed protocols for antifungal susceptibility testing. The following is a generalized workflow based on the principles of these methods.

Standardized Antifungal Susceptibility Testing Workflow cluster_Preparation Preparation Phase cluster_Assay Assay Phase cluster_Analysis Analysis Phase A Isolate Subculture and Purity Check B Inoculum Preparation (Spectrophotometric Adjustment) A->B Viable and pure culture D Inoculation of Microtiter Plates B->D Standardized inoculum C Antifungal Agent Dilution Series C->D E Incubation (Controlled Time and Temperature) D->E Inoculated plates F Endpoint Determination (Visual or Spectrophotometric) E->F Incubated plates G MIC Value Recording F->G Growth inhibition data H Interpretation (using established breakpoints) G->H Recorded MIC

Standardized workflow for in vitro antifungal susceptibility testing.

Key Steps in a Standardized Broth Microdilution Assay:
  • Isolate Preparation: The fungal isolate is subcultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to ensure viability and purity.[8]

  • Inoculum Suspension: A suspension of the fungal cells is prepared in sterile saline or water. The density of the suspension is then adjusted to a standard concentration, often using a spectrophotometer to achieve a specific optical density.[8] This standardized inoculum is then further diluted in the test medium.

  • Antifungal Agent Preparation: A stock solution of the antifungal agent is prepared and serially diluted in the test medium (e.g., RPMI-1640) to create a range of concentrations.[11]

  • Microdilution Plate Inoculation: The prepared fungal inoculum is added to the wells of a 96-well microtiter plate, each containing the serially diluted antifungal agent. A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are also included.

  • Incubation: The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24 or 48 hours).[8]

  • Endpoint Determination: After incubation, the plates are examined to determine the MIC. The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control.[6] This can be determined visually or with a spectrophotometer.

Comparison of Standardized Methodologies

While both CLSI and EUCAST aim to standardize testing, their protocols have some key differences that can lead to variations in results.

ParameterCLSI M27EUCAST E.DEF 7.3
Inoculum Size (final) 0.5 x 10³ to 2.5 x 10³ CFU/mL1 x 10⁵ to 5 x 10⁵ CFU/mL
Incubation Time 24 or 48 hours24 hours
Endpoint Reading VisualSpectrophotometric
Glucose in Medium Standard RPMI-1640RPMI-1640 with 2% glucose

A multicenter study comparing these methods found that despite the differences, the overall agreement was high for many antifungal agents, though some discrepancies were noted.

Illustrative Inter-Laboratory Comparison for "Antifungal Agent 74"

The following table provides a hypothetical example of MIC data for "this compound" against Candida albicans, illustrating the kind of variability that can be observed and the importance of standardized methods in reducing it.

LaboratoryTest MethodMIC (µg/mL) - Non-StandardizedMIC (µg/mL) - Standardized (CLSI)
Lab ABroth Macrodilution0.50.25
Lab BBroth Microdilution20.5
Lab CDisk DiffusionZone of Inhibition (mm)0.25
Lab DBroth Microdilution0.250.25
Lab EEtest10.5

This data is illustrative and not based on actual experimental results for a specific "this compound."

Signaling Pathway of a Hypothetical Azole Antifungal Agent

To provide a complete example as requested, the following diagram illustrates the mechanism of action of a hypothetical azole antifungal, which targets the ergosterol biosynthesis pathway.

Azole Antifungal Mechanism of Action cluster_FungalCell Fungal Cell cluster_ErgosterolPathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (CYP51) Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Incorporation Disrupted_Membrane Disrupted Cell Membrane Cell_Membrane->Disrupted_Membrane Azole_Antifungal Azole this compound Azole_Antifungal->Lanosterol Inhibition of CYP51

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Antifungal Agent 74

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent antifungal agent 74. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure laboratory environment.

This compound, a[1][2][3]-triazolo-[3,4-b][1][3][4]-thiadiazole derivative, is a potent compound requiring stringent safety measures. While a specific Material Safety Data Sheet (MSDS) is not publicly available, this document outlines best practices for handling potent antifungal compounds, which should be adapted through a formal risk assessment for any work with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Gloves Eye/Face Protection Respiratory Protection Lab Coat/Gown
Handling Solid Compound (e.g., weighing, aliquoting) Double-gloving with chemotherapy-rated nitrile gloves.Safety goggles and a face shield.A fit-tested N95 or higher respirator.[5]Disposable, solid-front gown with tight-fitting cuffs.
Preparing Solutions Double-gloving with chemotherapy-rated nitrile gloves.Chemical splash goggles and a face shield.Use within a certified chemical fume hood. Respirator may be required based on risk assessment.Chemical-resistant disposable gown.
Administering to In Vitro/In Vivo Systems Nitrile gloves.Safety glasses with side shields.Not generally required if performed in a well-ventilated area or biological safety cabinet.Standard lab coat.
Cleaning and Decontamination Heavy-duty nitrile or butyl rubber gloves.Chemical splash goggles.Not generally required if the area is well-ventilated.Fluid-resistant lab coat or disposable gown.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram illustrates the recommended operational plan for handling this compound.

cluster_prep Preparation cluster_handling Handling (in a certified chemical fume hood) cluster_experiment Experimentation cluster_cleanup Decontamination & Disposal prep_area Designate a specific handling area gather_ppe Assemble all necessary PPE prep_area->gather_ppe gather_materials Gather all required materials and equipment gather_ppe->gather_materials weigh Weigh the solid compound gather_materials->weigh Proceed to handling dissolve Prepare the solution weigh->dissolve aliquot Aliquot for experimental use dissolve->aliquot administer Administer to the test system aliquot->administer Proceed to experimentation incubate Incubate/Observe administer->incubate decontaminate_surfaces Decontaminate all work surfaces incubate->decontaminate_surfaces Proceed to cleanup decontaminate_equipment Decontaminate non-disposable equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and dispose of all waste decontaminate_equipment->dispose_waste

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of all waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.

Waste Stream Segregation and Disposal:

  • Solid Waste:

    • Contaminated PPE (gloves, gowns, masks, etc.): Place in a dedicated, clearly labeled hazardous waste bag.

    • Contaminated consumables (pipette tips, tubes, etc.): Collect in a puncture-resistant sharps container or a designated hazardous waste container.

  • Liquid Waste:

    • Unused solutions: Collect in a sealed, clearly labeled hazardous waste container. Do not pour down the drain.

    • Contaminated media: Decontaminate if biologically hazardous (e.g., by autoclaving if the compound is heat-stable, or chemical disinfection), then collect as hazardous chemical waste.

  • Sharps:

    • Needles, scalpels, and contaminated glass: Dispose of in a puncture-proof, clearly labeled sharps container designated for hazardous chemical waste.

All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

Experimental Protocols

Due to the lack of publicly available, specific experimental protocols for the handling of this compound, the following are general, procedural steps that should be adapted to your specific laboratory and experimental needs, always under the guidance of a formal risk assessment.

Protocol for Weighing and Preparing a Stock Solution:

  • Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with absorbent, plastic-backed paper. Assemble all necessary PPE, including double gloves, a disposable gown, safety goggles, and a face shield.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of solid this compound to the container using a chemical spatula. Avoid creating dust. Close the primary container immediately.

  • Solubilization: Add the desired solvent to the container with the weighed compound. Gently swirl or vortex to dissolve. Ensure the container is capped during mixing to prevent aerosols.

  • Transfer and Storage: Transfer the stock solution to a clearly labeled, sealed storage vial. Store under appropriate conditions as recommended by the supplier.

  • Decontamination: Wipe down the balance, spatula, and any other equipment with an appropriate deactivating solution (if known) or a surfactant-based cleaner, followed by 70% ethanol. Dispose of all contaminated wipes and absorbent paper as hazardous solid waste.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then gown, face shield, and goggles) to avoid self-contamination. Wash hands thoroughly with soap and water.

Disclaimer: The information provided in this document is intended as a guide for handling potent antifungal compounds and is based on general laboratory safety principles. A specific risk assessment must be conducted for any planned work with this compound to ensure that all potential hazards are identified and appropriate control measures are in place. Always consult your institution's environmental health and safety (EHS) department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.